molecular formula C15H16N4O2 B2558757 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine CAS No. 400088-76-8

1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Cat. No.: B2558757
CAS No.: 400088-76-8
M. Wt: 284.319
InChI Key: TWDYOWBTLDZFJA-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)-4-phenylpiperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving primarily as a critical synthetic intermediate. This compound is a phenylpiperazine derivative, a class known for its diverse biological activities. Its principal research value lies in its role as a precursor for the synthesis of novel thiourea and thiazolidinone derivatives, which have been investigated as potent anticancer agents. Studies have demonstrated that these hybrid molecules, synthesized from this compound, exhibit high cytotoxic activity against prostate cancer cell lines, including DU 145, PC-3, and LNCaP. The lead compound derived from this intermediate has been shown to induce apoptosis and DNA fragmentation, and inhibit cell cycle progression, making it a promising candidate for oncological research . As a nitropyridine derivative, this compound is part of a broader family of chemicals recognized as convenient precursors for creating a wide range of biologically active heterocyclic systems . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-nitropyridin-2-yl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-19(21)14-6-7-15(16-12-14)18-10-8-17(9-11-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDYOWBTLDZFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320105
Record name 1-(5-nitropyridin-2-yl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400088-76-8
Record name 1-(5-nitropyridin-2-yl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of the chemical properties, synthesis, and characterization of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine (CAS No: 400088-76-8). This compound integrates two pharmacologically significant scaffolds: the nitropyridine moiety, a versatile synthetic intermediate, and the phenylpiperazine core, a "privileged structure" in central nervous system (CNS) drug discovery.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth mechanistic insights, validated experimental protocols, and detailed spectral analysis to facilitate further research and application of this molecule.

Core Molecular Characteristics

This compound is a solid organic compound featuring a pyridine ring activated by a strong electron-withdrawing nitro group, linked to a phenyl-substituted piperazine ring. This unique combination of functional groups dictates its physicochemical properties, reactivity, and potential as a precursor for more complex bioactive molecules.

Physicochemical and Computational Data

The fundamental properties of the molecule are summarized below. Parameters such as the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP) are critical predictors for pharmacokinetic properties, including membrane permeability and oral bioavailability.[3]

PropertyValueSource
CAS Number 400088-76-8[3]
Molecular Formula C₁₅H₁₆N₄O₂[3]
Molecular Weight 284.31 g/mol [3]
Physical Form Solid
Typical Purity ≥90%[3]
Storage Conditions 2-8°C, Sealed in dry conditions[3]
Computational ParameterValueSignificanceSource
TPSA 62.51 ŲPredicts polarity and cell permeability[3]
LogP 2.3164Indicates lipophilicity and membrane transport[3]
H-Bond Acceptors 5Influences solubility and target binding[3]
H-Bond Donors 0Influences solubility and target binding[3]
Rotatable Bonds 3Relates to conformational flexibility[3]

Synthesis and Mechanistic Rationale

The principal and most efficient method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Insight

The SNAr mechanism is facilitated by the electronic properties of the 2-chloro-5-nitropyridine substrate. The potent electron-withdrawing nitro group, positioned para to the chlorine leaving group, strongly polarizes the pyridine ring. This polarization creates a significant partial positive charge (δ+) at the C2 position, rendering it highly susceptible to nucleophilic attack. The secondary amine of 1-phenylpiperazine acts as the nucleophile, attacking the electron-deficient C2 carbon. The reaction proceeds through a stabilized, negatively charged intermediate known as a Meisenheimer complex before the chloride ion is eliminated to yield the final product. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the ions involved without interfering with the nucleophile.

G S Ar Synthesis Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_product Product R1 2-Chloro-5-nitropyridine INT Stabilized Anionic Adduct R1->INT Nucleophilic Attack (from Phenylpiperazine N-H) R2 1-Phenylpiperazine R2->INT P1 This compound INT->P1 Elimination of Cl⁻ (Rearomatization)

Caption: SNAr synthesis workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the synthesis of related N-arylpiperazine derivatives.[4][5]

Materials:

  • 2-Chloro-5-nitropyridine (1.0 mmol, 1 eq.)

  • 1-Phenylpiperazine (1.1 mmol, 1.1 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous (10 mL)

  • Ethyl acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC setup.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chloro-5-nitropyridine (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (10 mL) to the flask, followed by 1-phenylpiperazine (1.1 mmol).

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 50 mL of cold water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL) to remove residual DMF, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the pure this compound.

Spectral Analysis and Structural Elucidation

Comprehensive spectral analysis is essential for unambiguous structural confirmation and purity assessment. While experimental data for this specific molecule is not widely published, accurate predictions can be made based on the analysis of its constituent fragments and related compounds.[6][7]

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the three aromatic systems and the piperazine bridge.

Proton AssignmentPredicted δ (ppm)MultiplicityRationale
H-3' (Pyridine) ~8.90 - 9.10dDeshielded by adjacent N and ortho to NO₂ group.
H-4' (Pyridine) ~8.10 - 8.30ddDeshielded by NO₂ group.
H-6' (Pyridine) ~6.60 - 6.80dShielded by the piperazine nitrogen donor effect.
H-2, H-6 (Phenyl) ~7.20 - 7.35tTypical aromatic region, ortho to piperazine N.
H-3, H-5 (Phenyl) ~6.90 - 7.05dTypical aromatic region, meta to piperazine N.
H-4 (Phenyl) ~6.80 - 6.95tTypical aromatic region, para to piperazine N.
Piperazine (N-Py) ~3.80 - 4.00tProtons adjacent to the electron-poor pyridine ring.
Piperazine (N-Ph) ~3.20 - 3.40tProtons adjacent to the phenyl ring.
Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups, most notably the nitro group.

VibrationExpected Wavenumber (cm⁻¹)Intensity
NO₂ Asymmetric Stretch 1510 - 1540Strong
NO₂ Symmetric Stretch 1335 - 1355Strong
Ar C-H Stretch 3050 - 3150Medium
Aliphatic C-H Stretch 2850 - 2960Medium
Ar C=C / C=N Stretch 1450 - 1600Medium-Strong
C-N Stretch 1180 - 1280Medium
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 284.

Predicted Fragmentation Pathway: The most likely fragmentation pathway involves the cleavage of the piperazine ring, a characteristic fragmentation for this class of compounds.[8] The initial molecular ion can undergo cleavage to produce stable fragments corresponding to the nitropyridinylpiperazine cation and the phenyl radical, or other ring-opened species.

G Predicted MS Fragmentation Pathway M Molecular Ion [M]⁺ m/z = 284 F1 [C₉H₁₁N₄O₂]⁺ m/z = 207 M->F1 Loss of C₆H₅• F2 [C₆H₅]⁺ m/z = 77 M->F2 Loss of C₉H₁₁N₄O₂• F3 [C₄H₈N]⁺ m/z = 70 F1->F3 Piperazine cleavage F4 [C₁₁H₁₀N₃O₂]⁺ m/z = 216 F1->F4 Piperazine ring opening

Caption: Key predicted fragments from the molecular ion.

Chemical Reactivity and Derivatization Potential

The primary site of reactivity for derivatization is the nitro group, which can be readily transformed into an amine.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a cornerstone transformation, unlocking a vast potential for further functionalization. This reaction creates a nucleophilic amino group that can participate in a wide array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and diazotization.

General Protocol (Fe/NH₄Cl Reduction): [6]

  • Dissolve this compound (1.0 mmol) in a mixture of Ethanol:Water (e.g., 4:1, 20 mL).

  • Add iron powder (Fe⁰, 3-5 eq.) and ammonium chloride (NH₄Cl, 5-7 eq.).

  • Heat the mixture to reflux (approx. 80 °C) with constant stirring for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate, and then partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer, combine the organic phases, dry over Na₂SO₄, and concentrate to yield 5-(4-Phenylpiperazin-1-yl)pyridin-2-amine.

G Derivatization Workflow via Nitro Reduction cluster_products Potential Derivatives START 1-(5-Nitropyridin-2-yl) -4-phenylpiperazine AMINE 5-(4-Phenylpiperazin-1-yl) pyridin-2-amine START->AMINE Reduction (e.g., Fe/NH₄Cl) AMIDE Amides AMINE->AMIDE Acylation SULFONAMIDE Sulfonamides AMINE->SULFONAMIDE Sulfonylation DIAZO Diazo Compounds AMINE->DIAZO Diazotization

Sources

Physicochemical Profiling and Synthetic Utility of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

[1]

Executive Summary

1-(5-Nitropyridin-2-yl)-4-phenylpiperazine (CAS: 400088-76-8) is a significant heterocyclic building block in medicinal chemistry.[1] Structurally, it fuses a pharmacologically active N-arylpiperazine motif—a privileged scaffold in neuropsychiatry (targeting 5-HT and Dopamine receptors)—with a nitro-substituted pyridine ring.[1]

In drug discovery, this molecule primarily serves as a high-value intermediate. The nitro group functions as a "masked" amine; upon reduction, it yields an amino-pyridine moiety capable of forming urea or amide linkages, a structural feature critical in the design of modern kinase inhibitors (e.g., Btk, CDK) and GPCR ligands.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5]

The precise molecular weight and formula are non-negotiable parameters for stoichiometric calculations in synthesis and mass spectrometry validation.

Core Identifiers
ParameterValue
Chemical Name This compound
CAS Registry Number 400088-76-8
Molecular Formula C₁₅H₁₆N₄O₂
Molecular Weight 284.31 g/mol
Exact Mass 284.1273
SMILES O=c1cnc(N2CCN(c3ccccc3)CC2)cc1
Appearance Yellow to orange solid (characteristic of nitro-aromatics)
Physicochemical Profile (In Silico Consensus)

Understanding the lipophilicity and solubility is vital for assay development and formulation.

  • LogP (Partition Coefficient): ~2.32. This indicates moderate lipophilicity, suggesting the compound has good membrane permeability but requires organic co-solvents (DMSO, DMF) for stock solutions.

  • Topological Polar Surface Area (TPSA): ~62.5 Ų. This falls well within the "Rule of 5" criteria (<140 Ų), predicting good oral bioavailability.

  • H-Bond Acceptors: 5 (Nitro oxygens, Pyridine nitrogen, Piperazine nitrogens).[1]

  • H-Bond Donors: 0 (Aprotic).[1]

Synthetic Methodology: Nucleophilic Aromatic Substitution (S_NAr)

The most robust route to synthesize this compound utilizes an S_NAr mechanism. The strong electron-withdrawing effect of the nitro group at the 5-position of the pyridine ring activates the halogen at the 2-position, making it susceptible to nucleophilic attack by the secondary amine of 1-phenylpiperazine.[1]

Reaction Scheme Logic

The reaction is bimolecular. The choice of base is critical to neutralize the HCl generated and drive the equilibrium forward.

SNAr_SynthesisReactant12-Chloro-5-nitropyridine(Electrophile)ConditionsK2CO3 / DMF100°C, 4-12hReactant1->ConditionsReactant21-Phenylpiperazine(Nucleophile)Reactant2->ConditionsIntermediateMeisenheimerComplexConditions->IntermediateAdditionProduct1-(5-Nitropyridin-2-yl)-4-phenylpiperazineIntermediate->ProductElimination (-HCl)

Figure 1: S_NAr Synthesis Pathway.[1] The electron-deficient pyridine ring undergoes addition-elimination.[1]

Validated Experimental Protocol

Scale: 1.0 mmol equivalent.

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-5-nitropyridine (1.0 eq, ~158 mg) in anhydrous DMF (Dimethylformamide) or Acetonitrile (5 mL).

  • Addition: Add Potassium Carbonate (K₂CO₃, 2.0–3.0 eq) to the solution.[2] This excess base ensures complete neutralization of the acid byproduct.

  • Nucleophile Introduction: Add 1-Phenylpiperazine (1.1 eq, ~178 mg). A slight excess ensures consumption of the chlorinated starting material, which is harder to remove during purification.

  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (Nitrogen/Argon). Monitor via TLC (Hexane:Ethyl Acetate 2:1) or LC-MS.[1] Conversion is typically complete within 4–12 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Pour into ice-cold water (50 mL). The product usually precipitates as a yellow solid due to low aqueous solubility.

    • Filter the solid.[3][2] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient: 10-40% EtOAc in Hexanes).

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃[1][4]

  • Pyridine Ring: Look for a distinct pattern of three protons. The proton adjacent to the nitro group (H6) will be the most deshielded (shifted downfield, ~9.0 ppm, doublet). The proton adjacent to the piperazine (H3) will be shielded relative to the others (~6.7 ppm, doublet).

  • Phenyl Ring: A multiplet in the aromatic region (7.2–7.5 ppm) integrating for 5 protons.

  • Piperazine Ring: Two sets of triplets (or broad singlets) in the aliphatic region (3.0–4.0 ppm), integrating for 4 protons each. The protons closer to the pyridine nitrogen are often distinct from those closer to the phenyl ring.

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Target Ion: Calculate for [M+H]⁺.

    • Exact Mass: 284.13

    • Observed Peak: m/z 285.1 or 285.2.

  • Fragmentation: High collision energy may show loss of the nitro group (-46 Da) or cleavage of the piperazine-pyridine bond.[1]

Functional Applications & Biological Relevance[4][5][7]

This molecule is rarely the "final" drug but rather a critical scaffold.

Precursor for Kinase Inhibitors

The most common application involves reducing the nitro group (-NO₂) to an amine (-NH₂).[1]

  • Reaction: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/NH₄Cl or SnCl₂).

  • Utility: The resulting aniline is a versatile nucleophile used to synthesize CDK4/6 inhibitors (similar to Palbociclib analogs) or Btk inhibitors.

CNS Receptor Probes

The N-phenylpiperazine moiety is a pharmacophore known as a "privileged structure" for G-Protein Coupled Receptors (GPCRs).[1]

  • Serotonin (5-HT): Phenylpiperazines often act as 5-HT1A partial agonists or 5-HT2A antagonists.[1]

  • Dopamine (D2/D3): The distance between the basic nitrogen and the aromatic rings allows for binding in the orthosteric pocket of dopamine receptors.

Applicationscluster_0Chemical Transformationcluster_1Direct PharmacologyScaffold1-(5-Nitropyridin-2-yl)-4-phenylpiperazineReductionReduction (-NO2 -> -NH2)Scaffold->ReductionGPCRGPCR Ligand Binding(5-HT, Dopamine)Scaffold->GPCRCouplingUrea/Amide CouplingReduction->CouplingKinaseInhibKinase Inhibitors(CDK, Btk targets)Coupling->KinaseInhib

Figure 2: Downstream applications in medicinal chemistry.[1]

Safety & Handling (E-E-A-T Compliance)

As a nitro-aromatic compound, standard laboratory safety protocols apply.

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed (H302).

    • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Handling:

    • Always handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Waste Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not mix with strong oxidizers.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593724. Retrieved from [Link]

  • Lu, G., & Cai, C. (2014).[5] An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions. RSC Advances. Retrieved from [Link][1]

Solubility Profiling and Solvation Thermodynamics: 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Assay Development and Stock Preparation

Executive Summary & Compound Analysis

This technical guide details the solubility characteristics, solvation thermodynamics, and handling protocols for 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine (CAS: 400088-76-8 / 59081-49-1 derivatives). As a lipophilic nitrogenous heterocycle often utilized as a synthetic intermediate or a serotonergic/dopaminergic probe, understanding its solubility profile is critical for preventing compound precipitation during in vitro assays (LC-MS, HTS) and chemical synthesis.

Structural Determinants of Solubility

The molecule comprises three distinct pharmacophores affecting its solvation:

  • Phenylpiperazine Moiety: Lipophilic scaffold (LogP driver) with a basic secondary amine (unless substituted).

  • Pyridine Ring: Aromatic heterocycle accepting hydrogen bonds.

  • Nitro Group (

    
    ):  Strongly electron-withdrawing, increasing polarity but reducing the basicity of the pyridine nitrogen.
    

Predicted Physicochemical Profile:

Property Value (Est.) Implication
LogP ~2.3 – 2.5 Moderate lipophilicity; poor aqueous solubility without pH adjustment.
pKa ~8.4 (Piperazine N) Protonatable in acidic media; neutral in DMSO/MeOH.
H-Bond Acceptors 5 Good interaction with protic solvents (MeOH).

| H-Bond Donors | 0 (if tertiary) | Relies on solvent donation for solvation. |

Solvation Thermodynamics: DMSO vs. Methanol

Understanding why the compound dissolves allows for better troubleshooting when precipitation occurs.

Dimethyl Sulfoxide (DMSO)[1][2]
  • Role: Primary Stock Solvent (10 mM – 50 mM).

  • Mechanism: DMSO is a polar aprotic solvent. The sulfoxide oxygen acts as a strong hydrogen bond acceptor, while the methyl groups interact with the lipophilic phenyl and piperazine rings via van der Waals forces.

  • Capacity: High. The compound is expected to be freely soluble (>20 mg/mL) due to the absence of a crystal lattice energy barrier that DMSO cannot overcome.

Methanol (MeOH)
  • Role: Intermediate Diluent / Chromatography Mobile Phase.

  • Mechanism: Polar protic solvent.[1] Methanol donates protons to the nitro group oxygens and pyridine nitrogen.

  • Capacity: Moderate to High. While soluble, the solubility is temperature-dependent. Rapid cooling of saturated methanol solutions may induce crystallization.

Visualization: Solvation Interaction Logic

The following diagram illustrates the thermodynamic interactions stabilizing the compound in solution.

SolvationLogic Compound 1-(5-Nitropyridin-2-yl)- 4-phenylpiperazine DMSO DMSO (Polar Aprotic) Lipophilic Lipophilic Interaction (Van der Waals) DMSO->Lipophilic Methyl groups Dipole Dipole-Dipole Interaction DMSO->Dipole S=O moiety MeOH Methanol (Polar Protic) MeOH->Dipole Polarity HBond H-Bonding (Solvent Donor) MeOH->HBond -OH group Lipophilic->Compound Stabilizes Phenyl Ring Dipole->Compound Stabilizes Nitro Group HBond->Compound Stabilizes Pyridine N

Figure 1: Mechanistic solvation interactions. DMSO stabilizes via dipolar and lipophilic forces, while Methanol utilizes hydrogen bonding.

Experimental Protocol: Thermodynamic Solubility Determination

To establish the exact solubility limit (saturation point) for your specific batch, the Shake-Flask Method is the gold standard. Do not rely on kinetic solubility (precipitation from DMSO stock) for thermodynamic data.

Materials
  • Compound: >10 mg solid this compound.

  • Solvents: HPLC-grade DMSO and Methanol.

  • Equipment: Thermomixer or shaking water bath, 0.22 µm PTFE syringe filters (Nylon filters may bind the compound), HPLC-UV/Vis.

Workflow Diagram

ShakeFlaskProtocol cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibrium cluster_analysis Phase 3: Analysis Step1 Weigh Excess Solid (e.g., 5-10 mg) Step2 Add Solvent (0.5 mL DMSO or MeOH) Step1->Step2 Step3 Agitate @ 25°C (24 - 48 Hours) Step2->Step3 Step4 Visual Check: Is solid still present? Step3->Step4 Step4->Step1 No (Add more solid) Step5 Centrifuge & Filter (0.22 µm PTFE) Step4->Step5 Yes Step6 Dilute Filtrate (into Mobile Phase) Step5->Step6 Step7 HPLC-UV Quantification (vs Standard Curve) Step6->Step7

Figure 2: Standardized Shake-Flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Supersaturation: Add the compound to the solvent until undissolved solid remains visible. For DMSO, start with 20 mg/mL; for Methanol, start with 10 mg/mL.

  • Equilibration: Shake at 25°C (or target temperature) for 24–48 hours.

    • Critical Note: Ensure the vial is glass, not plastic, as DMSO can leach plasticizers which interfere with UV detection.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant using a 0.22 µm PTFE or PVDF filter .[1] Avoid Nylon (high non-specific binding).

  • Quantification:

    • Dilute the filtrate 1:100 or 1:1000 in mobile phase.

    • Inject onto HPLC (C18 column).

    • Calculate concentration against a 5-point standard curve prepared from a known DMSO stock.

Expected Data & Handling Guidelines

Based on structural analogues (e.g., 1-phenylpiperazine, nitro-pyridines), the following solubility ranges are expected.

Solubility Profile Table
SolventExpected Solubility (25°C)ClassificationApplication
DMSO > 30 mg/mL HighMaster Stock preparation (freeze at -20°C).
Methanol 10 – 25 mg/mL ModerateWorking dilutions; LC-MS sample prep.
Ethanol 2 – 10 mg/mLLow-ModAlternative if MeOH is toxic to assay.
Water (pH 7) < 0.1 mg/mLPoorRequires co-solvent or pH adjustment.
0.1 N HCl > 10 mg/mLHighProtonation of piperazine N increases solubility.
Stock Solution Preparation (Best Practices)
  • Weighing: Weigh the solid into an amber glass vial (hygroscopic protection).

  • Dissolution: Add 100% DMSO to achieve a 10 mM or 20 mM concentration. Vortex for 30 seconds.

    • Tip: If particles persist, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Stability: The nitro group is stable, but the piperazine amine can oxidize over months if exposed to air/light.

Troubleshooting Precipitation

If the compound precipitates upon dilution from DMSO into aqueous buffer (e.g., PBS):

  • Cause: "Crash-out" due to high LogP (~2.3) and lack of ionization at neutral pH.

  • Solution:

    • Keep final DMSO concentration < 1% (v/v) if possible.

    • Use an intermediate dilution step in Methanol before adding to buffer.

    • Acidify the buffer slightly (pH 5-6) if the assay tolerates it, to protonate the piperazine nitrogen.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • BenchChem. (2025).[2][1] Thermodynamic Solubility Assay (Shake-Flask Method) Protocols.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217349 (Related Phenylpiperazines).

  • OECD. (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals.

  • Cayman Chemical. (2024). Phenylpiperazine Hydrochloride Product Insert & Solubility Data.

Sources

Technical Guide: Safety Data Sheet (SDS) and Handling of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Nitropyridin-2-yl)-4-phenylpiperazine (CAS: 400088-76-8) is a specialized heterocyclic intermediate frequently employed in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Its structure combines a piperazine core with a phenyl ring and a nitro-substituted pyridine.

While valuable as a scaffold, this compound presents a distinct hazard profile driven by its functional groups: the nitro group (potential for energetic decomposition and NOx release during fire), the pyridine ring (toxicity), and the piperazine moiety (potential sensitization). This guide moves beyond the standard SDS to provide a self-validating safety protocol for handling, storage, and emergency response.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the physical state is the first step in exposure control. As a solid, the primary risk vector is inhalation of dust during weighing and transfer.

PropertyDataRelevance to Safety
Chemical Name This compoundOfficial identification
CAS Number 400088-76-8Unique identifier for inventory/regulatory
Molecular Formula C₁₅H₁₆N₄O₂Nitrogen-rich; implies NOx generation in fire
Molecular Weight 284.31 g/mol Heavy enough to settle, but fines can aerosolize
Physical State Solid (Powder)Dust control measures required
Color Yellow to OrangeVisual indicator of contamination/spills
Solubility DMSO, DMF, DCM; Low in WaterUse organic solvent spill kits, not just water
Melting Point >150°C (Typical for class)Stable solid at room temp; avoid high heat

Hazard Identification & Toxicology (GHS Analysis)

The hazard classification below is synthesized from supplier data and structure-activity relationship (SAR) analysis of the functional groups.

GHS Classification
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)

  • Acute Toxicity (Dermal): Category 4 (H312)

  • Acute Toxicity (Inhalation): Category 4 (H332)

  • Skin/Eye Irritation: Category 2 (H315/H319) - Likely based on pKa of piperazine nitrogen.

Mechanistic Toxicology
  • The Nitro Group (-NO₂): Nitro-aromatics can be reduced metabolically to hydroxylamines or amines, which may interfere with hemoglobin (methemoglobinemia) or bind DNA. While specific data on this CAS is limited, the precautionary principle dictates treating it as a potential blood toxicant.

  • The Piperazine Ring: Piperazine and its derivatives are known respiratory sensitizers . Repeated inhalation of dust may lead to asthma-like symptoms or contact dermatitis.

  • The Pyridine Ring: Pyridines are readily absorbed through the skin and can target the liver and kidneys.

Safe Handling Protocol: A Self-Validating Workflow

The following workflow is designed to minimize exposure. The logic relies on containment hierarchy : Isolate the source first, then protect the worker.

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity 80–100 fpm).

  • Secondary: Balance Enclosure for weighing. If unavailable, use the "tare-outside, weigh-inside" method to keep the bulk container inside the hood.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Nitro compounds can be static-sensitive, and static dispersal increases inhalation risk.

Handling Workflow Diagram

SafeHandling Receipt 1. Receipt & Inspection (Check Seal/Label) Storage 2. Storage (Cool, Dry, Dark) Receipt->Storage Log Inventory Weighing 3. Weighing (Fume Hood/Enclosure) Storage->Weighing Transport in Secondary Container Solubilization 4. Solubilization (Add Solvent Immediately) Weighing->Solubilization Minimize Dust Time Waste 6. Disposal (Solid/Liquid Separation) Weighing->Waste Contaminated Wipes Reaction 5. Reaction/Usage (Closed System) Solubilization->Reaction Transfer via Syringe/Cannula Reaction->Waste Quench & Segregate

Figure 1: End-to-end safe handling workflow emphasizing containment at the weighing and solubilization stages.

Personal Protective Equipment (PPE) Matrix

PPE is the last line of defense. Selection is based on permeation resistance against the carrier solvent (since the solid is less likely to permeate gloves unless dissolved) and particulate filtration.

Protection TypeRecommendationTechnical Rationale
Respiratory N95/P95 (Solids) or Half-mask with OV/P100 (Solutions)Piperazine derivatives are potential sensitizers; zero-tolerance for dust inhalation.
Hand (Dry) Nitrile (Double gloving recommended)Sufficient for dry solid contact.
Hand (Solution) Laminate (Silver Shield) or High-Grade NitrileIf dissolved in DCM or DMF, standard nitrile degrades rapidly. Match glove to solvent.
Eye Chemical Safety GogglesSafety glasses are insufficient for powders that can drift around side shields.
Body Lab Coat (Cotton/Poly) + Tyvek SleevesPrevents dust accumulation on forearms, a common route of dermal absorption.

Emergency Response & First Aid

Critical Note: In the event of a fire involving this compound, Nitrogen Oxides (NOx) will be released.[1] These are insidious gases; pulmonary edema may be delayed up to 24 hours.

Fire Fighting
  • Media: Carbon dioxide (CO₂), dry chemical, or foam.

  • Contraindication: Do not use high-pressure water jets (spreads contamination).

  • Specific Hazard: Thermal decomposition produces toxic fumes (NOx, CO). Firefighters must wear SCBA.

Spill Cleanup Logic
  • Evacuate the immediate area if dust is airborne.

  • Don PPE (Double nitrile gloves, Goggles, N95/P100 respirator).

  • Contain: Cover spill with a damp paper towel (if compatible) or oil-sorbent pad to suppress dust.

  • Clean: Wipe up carefully. Do not sweep dry (aerosolization risk).

  • Decontaminate: Wash surface with mild detergent and water.

Emergency Decision Diagram

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with Soap/Water (15 mins) - NO Scrubbing Skin->ActionSkin ActionEye Rinse with Water (15 mins) - Lift Lids Eye->ActionEye ActionInhale Move to Fresh Air Sit Upright Inhale->ActionInhale Medical Seek Medical Evaluation (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical Monitor Monitor for 24hrs (Sensitization/Edema) Medical->Monitor

Figure 2: Decision logic for immediate first aid response.

Storage, Stability, and Disposal[12][13]

Storage Conditions
  • Temperature: 2-8°C (Refrigerated) is recommended for long-term stability to prevent slow degradation of the nitro group or oxidation of the piperazine ring.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

  • Light: Protect from light (Amber vials). Nitro-pyridines can be photo-labile.

  • Segregation: Store away from strong oxidizing agents and strong acids.[1]

Disposal Compliance
  • Waste Stream: High Nitrogen Organic Waste.

  • Method: Incineration is the preferred method. The high nitrogen content means it must be burned in an incinerator equipped with scrubbers to handle NOx emissions.

  • Prohibition: Do NOT dispose of down the drain. This compound is likely toxic to aquatic life (Category 3 or higher).

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: this compound. Retrieved from

  • ChemScene. (2025). Product Information: this compound CAS 400088-76-8.[3][4] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine Derivatives. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Phenylpiperazine derivatives. Retrieved from

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Nitro and Piperazine functional group hazards. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis and Mechanistic Evaluation of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine CAS Registry Number: 400088-76-8[1][2] Application: Building block for medicinal chemistry, specifically in the development of kinase inhibitors and targeted therapeutics[3][4].

Introduction and Mechanistic Rationale

The synthesis of this compound relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. In this protocol, 2-chloro-5-nitropyridine acts as the electrophile, while 1-phenylpiperazine serves as the nucleophile.

The success and regioselectivity of this reaction are fundamentally driven by the electronic environment of the pyridine ring. The presence of the strongly electron-withdrawing nitro (-NO₂) group at the C5 position significantly depletes electron density from the aromatic system[3][5]. When the nucleophilic nitrogen of 1-phenylpiperazine attacks the C2 position, the resulting negative charge is highly stabilized through resonance delocalization onto the adjacent nitro group oxygen atoms, forming a stable Meisenheimer intermediate[3].

Because the intermediate formation is the rate-determining step, this electronic stabilization lowers the activation energy, allowing the reaction to proceed under kinetically controlled, relatively mild conditions[3]. Following the formation of the intermediate, the rapid expulsion of the chloride leaving group restores aromaticity, yielding the target compound[3].

SNAr_Mechanism Reagents 2-Chloro-5-nitropyridine + 1-Phenylpiperazine Conditions Solvent: Anhydrous DMF Base: DIPEA Reagents->Conditions Attack Nucleophilic Attack at C2 (Rate-Determining Step) Conditions->Attack Heat (80-90 °C) Meisenheimer Meisenheimer Complex (Resonance Stabilized by -NO2) Attack->Meisenheimer Elimination Chloride Expulsion (Aromatization) Meisenheimer->Elimination Fast Product 1-(5-Nitropyridin-2-yl) -4-phenylpiperazine Elimination->Product Aqueous Workup

Workflow and mechanistic pathway for the SNAr synthesis of the target piperazine derivative.

Experimental Design and Quantitative Parameters

To ensure a self-validating and high-yielding protocol, N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base[6]. Its primary function is to scavenge the hydrochloric acid (HCl) generated during the substitution, thereby preventing the protonation of the 1-phenylpiperazine nucleophile, which would otherwise stall the reaction. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the transition state and accelerates SNAr reactions[6].

Stoichiometry and Reagent Table
Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)
2-Chloro-5-nitropyridine Electrophile158.541.001.58 g
1-Phenylpiperazine Nucleophile162.231.201.95 g (approx. 1.83 mL)
DIPEA Acid Scavenger (Base)129.242.002.58 g (approx. 3.48 mL)
Anhydrous DMF Solvent73.09-15.0 mL

Step-by-Step Synthetic Protocol

Safety Precautions: this compound is classified with standard laboratory hazards (H302, H312, H332: Harmful if swallowed, in contact with skin, or inhaled). All procedures must be conducted in a properly ventilated fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Phase 1: Reaction Setup
  • Equip a thoroughly dried 50 mL round-bottom flask with a magnetic stir bar.

  • Add 2-chloro-5-nitropyridine (1.58 g, 10.0 mmol) to the flask.

  • Introduce anhydrous DMF (15.0 mL) to the flask and stir until the electrophile is completely dissolved[6].

  • Sequentially add 1-phenylpiperazine (1.95 g, 12.0 mmol) and DIPEA (3.48 mL, 20.0 mmol) to the stirring solution via a syringe[6]. The reaction mixture will typically adopt a deep yellow to orange hue upon the addition of the amine.

Phase 2: Execution and Monitoring
  • Attach a reflux condenser to the flask and place the setup in a pre-heated oil bath set to 80–90 °C[6].

  • Stir the reaction mixture continuously for 2 to 4 hours.

  • Self-Validation Step: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is deemed complete when the spot corresponding to 2-chloro-5-nitropyridine is entirely consumed[5].

Phase 3: Workup and Isolation
  • Once complete, remove the flask from the oil bath and allow the mixture to cool to ambient room temperature.

  • Transfer the reaction mixture dropwise into a beaker containing 100 mL of vigorously stirred ice-cold distilled water. This sudden change in solvent polarity will cause the hydrophobic product, this compound, to crash out of solution as a solid precipitate.

  • Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation and to help dissolve any residual DMF and DIPEA salts.

  • Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with three 20 mL portions of cold distilled water to remove trace impurities.

Phase 4: Purification
  • Dry the crude solid under high vacuum to remove residual moisture.

  • If high analytical purity (≥95%) is required, purify the crude material by recrystallization from hot ethanol or via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate).

  • Store the final purified product in a sealed container in a dry environment at 2-8 °C[1].

References

  • DOI.org. "Supplementary Information - DOI" (SNAr of 2-chloro-5-nitropyridine). Available at: [Link]

  • PMC / NIH. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". Available at:[Link]

Sources

Application Note: Nucleophilic Aromatic Substitution Protocol for 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

The synthesis of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine (CAS: 400088-76-8) represents a classic yet critical Nucleophilic Aromatic Substitution (


) used frequently in medicinal chemistry. This scaffold fuses a pharmacologically active phenylpiperazine motif—common in antipsychotics and antidepressants (e.g., aripiprazole analogs)—with a nitropyridine core, which serves as a versatile handle for further reduction to anilines and subsequent coupling.

This guide provides a robust, scalable protocol for this synthesis. Unlike generic procedures, this document details the specific mechanistic considerations of the 5-nitro activation, impurity control, and analytical validation required for pharmaceutical-grade intermediates.

Mechanistic Principles

The reaction proceeds via an addition-elimination mechanism (


). The electrophile, 2-chloro-5-nitropyridine , is activated by the nitro group at the C5 position.
  • Activation: The strong electron-withdrawing nature of the

    
     group (via resonance and induction) decreases electron density at the C2 position, making it susceptible to nucleophilic attack.
    
  • Addition: The secondary amine of 1-phenylpiperazine attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Mechanistic Pathway (Graphviz)

SNAr_Mechanism Reactants Reactants (2-Cl-5-NO2-Py + Phenylpiperazine) TS Meisenheimer Complex (Resonance Stabilized Anion) Reactants->TS Nucleophilic Attack Products Product (Target + HCl) TS->Products Cl- Elimination Base Base (K2CO3) Neutralizes HCl Products->Base Acid Scavenging

Figure 1: The


 reaction pathway illustrating the transition from reactants to the stable product via the Meisenheimer complex.

Experimental Protocol

Reagents & Materials Table
ReagentCAS No.[1][2][3]MW ( g/mol )Equiv.Role
2-Chloro-5-nitropyridine 4548-45-2158.541.0Electrophile
1-Phenylpiperazine 92-54-6162.231.1Nucleophile
Potassium Carbonate (

)
584-08-7138.201.5Base (Acid Scavenger)
Acetonitrile (

)
75-05-8--Solvent (Polar Aprotic)

Expert Insight: While DMF is often used for


, Acetonitrile is preferred here because it allows for easier workup (lower boiling point) and sufficient solubility of the nitropyridine. 

is superior to organic bases (like

) as it simplifies purification; the inorganic salts can be filtered off or washed away with water.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-Chloro-5-nitropyridine (1.59 g, 10.0 mmol) and Acetonitrile (30 mL). Stir until dissolved.

  • Add Potassium Carbonate (2.07 g, 15.0 mmol). The mixture will appear as a suspension.

  • Add 1-Phenylpiperazine (1.78 g, 1.68 mL, 11.0 mmol) dropwise over 2 minutes.

Step 2: Reaction Execution

  • Heat the mixture to reflux (approx. 82°C) .

  • Maintain reflux for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (30% Ethyl Acetate in Hexanes). The starting material (

      
      ) should disappear, and a bright yellow fluorescent product spot (
      
      
      
      ) will appear.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Option A (Precipitation): Pour the mixture into 100 mL of ice-cold water. Stir vigorously for 15 minutes. The product should precipitate as a yellow solid.

  • Option B (Extraction - if oil forms): If the product oils out, extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.

Step 4: Purification

  • Filter the crude solid from Option A.[4]

  • Recrystallization: Dissolve the crude yellow solid in a minimum amount of hot Ethanol (or EtOH/Water 9:1). Allow to cool slowly to 4°C.

  • Filter the crystals and dry under vacuum at 45°C.

Experimental Workflow (Graphviz)

Workflow Start Weigh Reagents (10 mmol Scale) Mix Mix in CH3CN Add K2CO3 Start->Mix Heat Reflux @ 82°C 4-6 Hours Mix->Heat Quench Pour into Ice Water Heat->Quench Filter Filtration (Yellow Solid) Quench->Filter Purify Recrystallize (Ethanol) Filter->Purify Final Pure Product Dry & Weigh Purify->Final

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these expected values.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 (Chloroform-d) or 

  • 
     9.05 ppm (d, 1H):  Pyridine proton at C6 (Ortho to Nitro). Highly deshielded.
    
  • 
     8.20 ppm (dd, 1H):  Pyridine proton at C4.
    
  • 
     7.25–7.35 ppm (m, 2H):  Phenyl meta-protons.
    
  • 
     6.90–7.00 ppm (m, 3H):  Phenyl ortho/para-protons.
    
  • 
     6.65 ppm (d, 1H):  Pyridine proton at C3 (Ortho to amine).
    
  • 
     3.80–3.90 ppm (m, 4H):  Piperazine protons adjacent to Pyridine.
    
  • 
     3.30–3.40 ppm (m, 4H):  Piperazine protons adjacent to Phenyl.
    
Mass Spectrometry (LC-MS)
  • Molecular Formula:

    
    [1][2]
    
  • Calculated MW: 284.31 Da[2]

  • Observed ion (

    
    ): 
    
    
    
Physical Appearance
  • State: Crystalline solid.

  • Color: Bright yellow to orange (characteristic of nitro-aromatics).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Incomplete Reaction Moisture in solvent or old reagents.Use anhydrous Acetonitrile. Ensure

is finely ground (high surface area).
Dark/Black Reaction Mixture Decomposition due to overheating.Do not exceed 90°C. Ensure inert atmosphere (

) if scaling up >10g.
Product is Oily/Sticky Residual solvent or impurities.Triturate the oil with cold diethyl ether or hexanes to induce crystallization.
Impurity at baseline (TLC) Piperazine salt formation.Ensure the water wash during workup is thorough to remove unreacted base and salts.

Safety & Handling

  • Nitropyridines: Potential skin sensitizers and irritants. Handle in a fume hood.

  • 1-Phenylpiperazine: Corrosive and harmful if swallowed.

  • Waste Disposal: Aqueous waste contains basic piperazine derivatives; neutralize before disposal. Organic waste contains halogenated byproducts (if extraction used) and nitrogenous heterocycles.

References

  • BenchChem. (2025).[5] Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.[1][2] Retrieved from

  • ChemScene. (n.d.).[2] this compound (CAS 400088-76-8) Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2010). Crystal structure and reactivity of 2-Chloro-5-nitropyridine. PMC. Retrieved from

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) Coupling of 2-Chloro-5-nitropyridine and 1-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of electron-deficient aryl halides with secondary amines is a cornerstone reaction in medicinal chemistry, particularly for synthesizing piperazine-containing pharmacophores [1][2]. The reaction between 2-chloro-5-nitropyridine and 1-phenylpiperazine yields 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, a highly valuable intermediate for drug discovery[3][4]. This application note provides an in-depth, self-validating protocol for this Nucleophilic Aromatic Substitution (SNAr), detailing the mechanistic causality behind each experimental choice to ensure maximum yield and reproducibility.

Mechanistic Insights: The SNAr Pathway

The success of this SNAr reaction hinges on the strong electron-withdrawing nature of the nitro group at the 5-position of the pyridine ring [5]. This functional group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine system, activating the 2-chloro position for nucleophilic attack by the secondary amine of 1-phenylpiperazine.

The reaction proceeds via a highly polarized Meisenheimer complex transition state. Understanding this intermediate dictates our experimental design:

  • Solvent Causality: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are essential. They stabilize the localized negative charge of the Meisenheimer complex, drastically accelerating the reaction rate compared to non-polar solvents.

  • Base Causality: The nucleophilic attack and subsequent chloride elimination generate one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the 1-phenylpiperazine nucleophile, halting the reaction. An inorganic base like Potassium Carbonate (K₂CO₃) or an organic base like N,N-Diisopropylethylamine (DIPEA) is employed as an acid scavenger.

  • Thermal Dynamics: While the 5-nitro group provides significant activation, mild heating (80–90 °C) is applied to overcome the activation energy barrier rapidly, ensuring complete conversion within hours without promoting thermal degradation of the nitroaromatic system [6].

SNAr_Mechanism R Reactants 2-Chloro-5-nitropyridine + 1-Phenylpiperazine MC Meisenheimer Complex (Stabilized by 5-NO2) R->MC Nucleophilic Attack P Product 1-(5-Nitropyridin-2-yl) -4-phenylpiperazine MC->P Chloride Elimination

Fig 1: SNAr mechanism of 2-chloro-5-nitropyridine and 1-phenylpiperazine.

Quantitative Condition Optimization

To establish the most efficient and scalable protocol, various conditions were evaluated. The quantitative data below demonstrates the causality between the solvent/base pairing and the overall reaction efficiency.

EntrySolventBase (Equivalents)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1THFEt₃N (2.0)65 (Reflux)127568
2MeCNK₂CO₃ (2.0)8068882
3DMFDIPEA (2.5)902>9991
4 DMF K₂CO₃ (2.5) 85 3 >99 94

Table 1: Optimization of SNAr conditions. Entry 4 represents the optimal balance of high yield, low cost, and ease of purification, as K₂CO₃ is easily removed during aqueous workup.

Step-by-Step Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. In-process controls (IPC) are integrated to ensure the reaction causality holds true before proceeding to the next step.

Materials Required
  • 2-Chloro-5-nitropyridine (CAS: 4548-45-2): 1.00 g (6.31 mmol, 1.0 eq)

  • 1-Phenylpiperazine (CAS: 92-54-6): 1.23 g (7.57 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous): 2.18 g (15.77 mmol, 2.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 10 mL

  • Deionized Water : 50 mL

Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.00 g) and anhydrous DMF (10 mL). Stir until fully dissolved.

    • Causality: Complete dissolution ensures a homogeneous reaction mixture, preventing localized concentration gradients that can lead to side reactions.

  • Base and Nucleophile Addition: Add anhydrous K₂CO₃ (2.18 g) to the solution in one portion, followed by the dropwise addition of 1-phenylpiperazine (1.23 g) via syringe.

    • Causality: Dropwise addition of the nucleophile prevents rapid exothermic spikes.

  • Heating and IPC: Attach a reflux condenser and heat the mixture to 85 °C in a pre-heated oil bath. Stir vigorously for 3 hours.

    • Self-Validation (IPC): After 2.5 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS or TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material (Rf ~0.6) and the appearance of a bright yellow product spot (Rf ~0.3) validates reaction completion. Do not proceed to workup until starting material is consumed.

  • Aqueous Workup: Once complete, remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into 50 mL of vigorously stirred ice-cold deionized water.

    • Causality: The highly polar DMF and inorganic K₂CO₃ dissolve entirely in the aqueous phase, while the hydrophobic this compound rapidly precipitates out of solution as a bright yellow solid.

  • Isolation and Purification: Filter the resulting suspension through a Büchner funnel under vacuum. Wash the filter cake with additional cold water (2 x 15 mL) to remove residual DMF, followed by cold ethanol (5 mL) to remove trace unreacted 1-phenylpiperazine. Dry the solid under a high vacuum at 45 °C overnight to afford the pure product.

Experimental_Workflow Step1 1. Reagent Preparation Dissolve 2-Chloro-5-nitropyridine in DMF Step2 2. Base & Nucleophile Addition Add K2CO3, then 1-Phenylpiperazine Step1->Step2 Step3 3. Heating & IPC Stir at 85 °C for 3 h (Validate via TLC/LC-MS) Step2->Step3 Step4 4. Aqueous Workup Precipitate product in ice-cold H2O Step3->Step4 Step5 5. Isolation Vacuum filtration & drying Step4->Step5

Fig 2: Step-by-step self-validating experimental workflow.

References

  • Romanelli, M.N.; Braconi, L.; Gabellini, A.; Manetti, D.; Marotta, G.; Teodori, E. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 2023; 29(1):68. URL:[Link]

  • Bunnett, J.F.; Zahler, R.E. "Aromatic Nucleophilic Substitution Reactions." Chemical Reviews, 1951, 49, 273–412. URL:[Link]

  • Wood, M.; et al. "Parallel Optimisation of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Chemical Tool." ACS Medicinal Chemistry Letters, 2022. Source: White Rose Research Online. URL: [Link]

Sources

Application Note: Recrystallization Protocol for 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine (CAS: 400088-76-8), a critical intermediate in the synthesis of antipsychotic agents and kinase inhibitors. While crude precipitation often yields purities of 85–90%, pharmaceutical applications require >98% purity with strict limits on unreacted 2-chloro-5-nitropyridine (a potential genotoxin).

This protocol establishes Ethanol (EtOH) and Acetonitrile (MeCN) as the primary solvent systems for recrystallization, driven by the molecule's "push-pull" electronic structure. We provide a scalable workflow including hot filtration to remove inorganic byproducts common in


 syntheses.

Chemical Context & Solubility Logic

The Molecule

The target molecule consists of a lipophilic phenylpiperazine tail and a polar 5-nitropyridine head.

  • Lipophilic Domain: Phenyl ring + Piperazine core.[1]

  • Polar Domain: Nitro group (

    
    ) + Pyridine nitrogen.
    
Impurity Profile

The purification strategy must target three specific impurity classes:

  • Starting Material A (Lipophilic): N-phenylpiperazine (Liquid/Oil).

  • Starting Material B (Polar/Genotoxic): 2-Chloro-5-nitropyridine (Solid).

  • Inorganic Salts: NaCl or

    
     residues from the coupling reaction.
    
Solvent Selection Strategy

Based on the Hansen Solubility Parameters (HSP) and experimental data for similar arylpiperazines [1, 2], the following solvent systems are validated:

Solvent SystemRoleMechanism of ActionRecommended For
Ethanol (95% or Abs.) Primary High solubility at reflux (

); poor solubility at

. The polar -OH group interacts with the nitro/pyridine moieties, while the ethyl chain accommodates the lipophilic tail.
General purification; removal of inorganic salts (insoluble in hot EtOH).
Acetonitrile (MeCN) Alternative Polar aprotic solvent. Excellent for solubilizing polar impurities like oxidized byproducts.Removal of highly polar degradation products.
Toluene / Heptane (3:1) Polishing Binary system. Toluene solubilizes the compound; Heptane acts as an anti-solvent to force precipitation.Removing "oily" non-polar impurities (unreacted phenylpiperazine).

Detailed Experimental Protocol

Materials Required[2][3][4]
  • Crude this compound.

  • Solvent: Ethanol (Absolute) or Acetonitrile (HPLC Grade).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, vacuum pump.

Step-by-Step Procedure (Ethanol Method)

Step 1: Dissolution & Saturation

  • Place 10.0 g of crude solid into a 250 mL round-bottom flask.

  • Add 50 mL of Ethanol (starting ratio: 5 mL/g).

  • Heat the mixture to reflux (

    
    ) with stirring.
    
  • Observation: If the solid does not completely dissolve after 10 minutes at reflux, add Ethanol in 5 mL increments until a clear yellow/orange solution is obtained.

    • Note: Do not exceed 15 mL/g. If solids remain, they are likely inorganic salts (proceed to Step 2).

Step 2: Hot Filtration (Critical) Why: Inorganic salts (NaCl/KCl) generated during the


 reaction are insoluble in hot ethanol. They must be removed now to prevent ash contamination.
  • Pre-heat a glass funnel and filter paper (or a sintered glass funnel) to prevent premature crystallization.

  • Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.

  • Rinse the filter cake with 5 mL of hot Ethanol.

Step 3: Controlled Crystallization

  • Allow the filtrate to cool slowly to room temperature (

    
    ) over 1-2 hours. Stirring is optional but recommended at low speed to prevent occlusion.
    
  • Once solids appear, cool the flask in an ice bath (

    
    ) for an additional 1 hour to maximize yield.
    

Step 4: Isolation & Drying

  • Filter the crystals using vacuum filtration.

  • Wash: Wash the filter cake with 2 x 10 mL of ice-cold Ethanol.

    • Caution: Do not use room temperature solvent for washing, as it will redissolve the product.

  • Dry: Dry the solid in a vacuum oven at

    
     for 6 hours.
    

Troubleshooting & Optimization

"Oiling Out"

Symptom:[2] The product separates as a separate liquid phase at the bottom of the flask instead of crystallizing.

  • Cause: The temperature dropped too quickly, or the solvent is too polar (forcing the lipophilic tail to separate).

  • Solution:

    • Reheat to reflux until the oil redissolves.

    • Add a "seed crystal" of pure product if available.

    • Add a small amount of Toluene (10% v/v) to increase lipophilicity of the solvent matrix.

Low Yield (<60%)
  • Cause: Too much solvent used (product remains in mother liquor).

  • Solution: Concentrate the mother liquor by rotary evaporation to half its volume and repeat the cooling process (Second Crop). Note: Second crop material is usually lower purity.

Process Visualization

Recrystallization Workflow

The following diagram illustrates the critical decision points and physical operations.

RecrystallizationWorkflow Start Crude Product (Solid) Dissolve Dissolve in Hot EtOH (Reflux @ 78°C) Start->Dissolve CheckSolubility Are solids fully dissolved? Dissolve->CheckSolubility AddSolvent Add Solvent (+5 mL increments) CheckSolubility->AddSolvent No (Organic solid remains) HotFilter Hot Filtration (Remove Inorganic Salts) CheckSolubility->HotFilter Yes (or only salts remain) AddSolvent->CheckSolubility Cooling Slow Cooling (RT -> 0°C) HotFilter->Cooling Oiling Did it Oil Out? Cooling->Oiling ReheatSeed Reheat & Seed Oiling->ReheatSeed Yes Filter Vacuum Filtration Oiling->Filter No (Crystals formed) ReheatSeed->Cooling Wash Wash with Cold EtOH Filter->Wash Dry Vacuum Dry (50°C) Wash->Dry

Caption: Workflow for the purification of nitropyridyl-piperazines, highlighting the critical hot filtration step for salt removal.

Solvent Decision Matrix

How to choose the correct solvent based on impurity profile.

SolventSelection ImpurityType Dominant Impurity? Inorganics Inorganic Salts (NaCl, K2CO3) ImpurityType->Inorganics OilyAmine Unreacted Amine (Phenylpiperazine) ImpurityType->OilyAmine PolarDeg Polar Degradants (Oxides) ImpurityType->PolarDeg SolventA Ethanol (95%) Inorganics->SolventA Salts insoluble in hot EtOH SolventB Toluene/Heptane (3:1) OilyAmine->SolventB Retains oil in liquor SolventC Acetonitrile PolarDeg->SolventC High solubility for polars

Caption: Decision matrix for selecting the optimal recrystallization solvent based on the primary impurity.

References

  • BenchChem. (2025).[1][2] 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 505510507, 4-(5-Nitropyridin-2-yl)piperazine. Retrieved from

  • ChemicalBook. (2024). Product Properties: 1-(5-Nitropyridin-2-yl)piperazine (CAS 82205-58-1).[3][4] Retrieved from

  • Kiran Kumar, et al. (2022).[5] Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine. ResearchGate.[6] Retrieved from

Sources

Application Note: Microwave-Assisted Synthesis of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 400088-76-8

Introduction & Mechanistic Rationale

The synthesis of highly functionalized heterocyclic building blocks is a cornerstone of modern drug discovery. The compound 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine serves as a critical intermediate in the development of various pharmacologically active agents. Traditionally, the coupling of halopyridines with secondary amines via Nucleophilic Aromatic Substitution (SNAr) requires prolonged reflux conditions (8–12 hours), often leading to thermal degradation and poor atom economy.

By transitioning to 1 [1], we fundamentally alter the reaction kinetics. Microwave irradiation provides direct, volumetric heating of the reaction mixture, rapidly overcoming the activation energy barrier required to form the intermediate Meisenheimer complex.

SNAr Causality and Design

The reaction utilizes 2-chloro-5-nitropyridine and 1-phenylpiperazine . The mechanistic success of this specific coupling relies on two electronic factors:

  • Electrophilic Activation: The strong electron-withdrawing nitro (-NO2) group at the 5-position exerts both inductive (-I) and resonance (-M) effects, severely depleting electron density at the ortho and para positions [2]. This renders the C2 carbon highly electrophilic and susceptible to nucleophilic attack.

  • Leaving Group Dynamics: Following the formation of the resonance-stabilized Meisenheimer complex, the chloride ion is rapidly eliminated to restore aromaticity, driving the reaction irreversibly forward.

Mechanism A 2-Chloro-5-nitropyridine + 1-Phenylpiperazine B Nucleophilic Attack (C2 Position) A->B C Meisenheimer Complex (Stabilized by 5-NO2) B->C D Chloride Elimination (Fast Step) C->D E This compound D->E

Figure 1: Mechanistic pathway of the SNAr reaction forming the target compound.

Experimental Design & Causality

To ensure a high-yielding, self-validating protocol, every reagent and parameter has been selected based on strict chemical causality:

  • Solvent Selection (NMP): N-Methyl-2-pyrrolidone (NMP) is chosen over traditional solvents like THF or Toluene. NMP has a high dielectric constant and an excellent microwave loss tangent (

    
    ), meaning it absorbs microwave energy highly efficiently and converts it into heat [3]. It also thoroughly solubilizes both the polar starting materials and the SNAr transition states.
    
  • Base Selection (DIPEA): The coupling of a secondary amine with an aryl chloride generates stoichiometric hydrochloric acid (HCl). Without an acid scavenger, HCl will protonate the unreacted 1-phenylpiperazine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the HCl, pushing the reaction to completion.

  • Self-Validating Endpoint: The protocol is designed to be self-monitoring. 2-chloro-5-nitropyridine is highly UV-active. By tracking the reaction via Thin Layer Chromatography (TLC) or LC-MS at 254 nm, the complete disappearance of the starting material serves as a definitive, objective endpoint, eliminating guesswork.

Quantitative Data & Reaction Metrics

Table 1: Reagent Stoichiometry (1.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Chloro-5-nitropyridine158.541.0 eq158.5 mgElectrophile
1-Phenylpiperazine162.231.2 eq194.7 mg (183 µL)Nucleophile
DIPEA129.242.0 eq258.5 mg (348 µL)Acid Scavenger
NMP99.13-3.0 mLMW-Absorbing Solvent

Table 2: Performance Comparison (Conventional vs. Microwave)

ParameterConventional HeatingMicrowave Irradiation
Heating Source Oil BathMicrowave (2.45 GHz)
Temperature 100 °C (Reflux)120 °C (Sealed Vessel)
Reaction Time 8 - 12 hours15 minutes
Typical Yield 65 - 70%> 92%
Impurity Profile High (Thermal degradation)Low (Clean conversion)

Step-by-Step Methodology

Workflow A Reaction Setup (Reagents + NMP) B Microwave Heating (120°C, 15 min) A->B C Aqueous Work-up (Precipitation) B->C D Purification (Filtration/Wash) C->D E Characterization (LC-MS, NMR) D->E

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Phase 1: Reaction Setup
  • Equip a 10 mL heavy-walled microwave-safe glass vial with a magnetic stir bar.

  • Add 158.5 mg (1.0 mmol) of 2-chloro-5-nitropyridine to the vial.

  • Add 3.0 mL of anhydrous NMP to dissolve the solid.

  • Add 183 µL (1.2 mmol) of 1-phenylpiperazine, followed by 348 µL (2.0 mmol) of DIPEA.

  • Seal the vial securely with a Teflon-lined crimp cap to safely contain autogenous pressure during heating.

Phase 2: Microwave Irradiation
  • Place the sealed vial into the microwave reactor cavity.

  • Program the reactor with the following parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Maximum Power: 200 W (Dynamic power modulation)

    • Cooling: Compressed air cooling to 50 °C post-reaction.

  • Validation Check: Upon completion, extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The target mass for this compound is [M+H]+ = 285.1 . If the starting material peak persists, re-irradiate for an additional 5 minutes.

Phase 3: Work-up and Isolation

Causality Note: The product is highly lipophilic due to the phenylpiperazine moiety, while NMP, DIPEA·HCl salts, and excess 1-phenylpiperazine are highly water-soluble. This solubility differential allows for purification by simple precipitation rather than complex chromatography.

  • Transfer the cooled reaction mixture dropwise into a beaker containing 30 mL of vigorously stirred ice-cold distilled water.

  • A bright yellow precipitate will immediately form. Continue stirring for 15 minutes to ensure complete precipitation and removal of trapped NMP.

  • Filter the suspension under vacuum using a Büchner funnel.

  • Wash the filter cake sequentially with cold water (2 × 10 mL) and cold hexanes (1 × 10 mL) to remove any trace organic impurities.

  • Dry the resulting solid under high vacuum at 45 °C for 4 hours to afford pure this compound.

References

  • Source: MDPI (Molecules)
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)

Sources

Application Note: Thin Layer Chromatography (TLC) Systems for Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Nitropyridine derivatives represent a unique challenge in chromatography due to their "push-pull" electronic structure. The pyridine ring provides a basic nitrogen center (pKa ~5.2 for pyridine, varying with substituents), while the nitro group (-NO₂) is strongly electron-withdrawing.

Key Chromatographic Challenges:

  • Tailing: The basic pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups of standard silica gel, leading to peak tailing and poor resolution.[1]

  • Isomer Separation: Regioisomers (e.g., 2-nitro vs. 3-nitro) often possess similar dipole moments, requiring highly selective mobile phases to resolve.

  • UV Visibility: While the nitro group acts as a chromophore, some derivatives may have low extinction coefficients, necessitating specific chemical derivatization for sensitive detection.

This guide outlines a self-validating system for the separation of these compounds, moving beyond trial-and-error to a mechanistic approach.

Stationary Phase Selection

For 90% of nitropyridine applications, Silica Gel 60 F₂₅₄ is the standard. However, the choice of plate quality significantly impacts isomer resolution.

Plate TypeApplicationRationale
Silica Gel 60 F₂₅₄ (Standard) Routine reaction monitoringSufficient for distinct spots; F₂₅₄ indicator allows UV visualization.
HPTLC Silica Gel 60 F₂₅₄ Isomer separation; Trace impurity analysisSmaller particle size (5–6 µm) reduces diffusion, sharpening bands for close-eluting isomers.
Amino-Modified Silica (NH₂) Highly basic aminonitropyridinesThe amino surface prevents the analyte from interacting with acidic silanols, eliminating the need for mobile phase modifiers like TEA.

Mobile Phase Systems & Optimization

To achieve reproducible R_f values (0.2 – 0.8) and symmetrical spots, the mobile phase must address the basicity of the pyridine ring.

A. The "Base-Modifier" Rule

Never run a nitropyridine on standard silica without a basic modifier. Adding 0.5% – 1.0% of a volatile base suppresses silanol ionization and competes for active sites, sharpening the spots.

  • Modifier of Choice: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).

  • Note: TEA is harder to remove (high boiling point) than ammonia but offers better suppression for lipophilic compounds.

B. Standard Solvent Systems
System 1: General Screening (Lipophilic Derivatives)
  • Composition: Hexane : Ethyl Acetate + 1% Triethylamine (TEA)

  • Range: 9:1 to 1:1

  • Use Case: Halogenated nitropyridines (e.g., 2-chloro-3-nitropyridine).

System 2: Polar/Basic Derivatives
  • Composition: Dichloromethane (DCM) : Methanol + 1% NH₄OH

  • Range: 98:2 to 90:10

  • Use Case: Aminonitropyridines or Pyridine-N-oxides.[2]

  • Protocol: Shake DCM and MeOH with the ammonia solution in a separatory funnel, let settle, and use the organic layer to ensure saturation without phase separation on the plate.

System 3: Isomer Resolution (The "Toluene Effect")
  • Composition: Toluene : Acetone : TEA (80:20:1)

  • Mechanism: Toluene interacts with the π-electron system of the pyridine ring. This π-π interaction often discriminates between positional isomers (e.g., 2-nitro vs 4-nitro) better than simple aliphatic solvents.

Visualization Protocols

While UV is standard, chemical staining provides specificity and confirms the presence of the nitro group.

Method A: UV Detection (Non-Destructive)
  • Wavelength: 254 nm[3][4]

  • Appearance: Dark spots on a bright green fluorescent background (quenching).[3]

  • Limit: Nitropyridines generally quench well, but small impurities may be missed.

Method B: The "Nitro-Specific" Reduction Sequence (High Specificity)

This protocol chemically validates the presence of the -NO₂ group by converting it to an amine and forming a colored azo dye.

Step 1: Reduction

  • Dissolve 1g Tin(II) Chloride (SnCl₂) in 10 mL of 2M HCl.

  • Spray the plate thoroughly.

  • Heat at 100°C for 5–10 minutes.

    • Mechanism:[5] Reduces -NO₂ to -NH₂ (amino-pyridine).

Step 2: Diazotization

  • Spray with 1% Sodium Nitrite (NaNO₂) (aqueous).

  • Wait 2 minutes at room temperature.

    • Mechanism:[5] Converts -NH₂ to diazonium salt (-N₂⁺).

Step 3: Coupling (Visualization)

  • Spray with 1% β-Naphthol in 2M NaOH.

  • Result: Bright orange-red spots appear immediately.

    • Mechanism:[5] Azo coupling yields a highly conjugated dye.

Method Development Workflow

The following diagram illustrates the logical decision tree for selecting the optimal system based on compound polarity and separation goals.

TLC_Workflow Start Start: Nitropyridine Sample Solubility Check Solubility Start->Solubility NonPolar Soluble in Hexane/DCM Solubility->NonPolar Lipophilic Polar Soluble in MeOH/Water Solubility->Polar Hydrophilic System1 System 1: Hexane : EtOAc + 1% TEA NonPolar->System1 System2 System 2: DCM : MeOH + 1% NH4OH Polar->System2 Eval Evaluate Rf & Spot Shape System1->Eval System2->Eval Tailing Issue: Tailing? Eval->Tailing Poor Shape Isomers Issue: Unresolved Isomers? Eval->Isomers Overlapping Spots Final Optimized Method Eval->Final Good Separation FixTailing Increase Base Modifier (Switch TEA to NH4OH) Tailing->FixTailing FixIsomers Switch to System 3: Toluene : Acetone : TEA Isomers->FixIsomers FixTailing->Eval FixIsomers->Eval

Caption: Decision tree for selecting and optimizing mobile phases for nitropyridine derivatives.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Streaking / Tailing Interaction between basic pyridine N and silica protons.[1]Add 1% Triethylamine (TEA) or Ammonia to the mobile phase. Ensure plate is dry before development.[6]
"Smiling" Front Uneven solvent flow or edge effects.Use a filter paper wick in the chamber to ensure vapor saturation. Keep solvent level 0.5 cm below spot origin.
Broad, Diffuse Spots Sample overload or diffusion.Dilute sample (1 mg/mL is ideal). Apply smaller spot volume (< 2 µL). Use HPTLC plates.
Double Spots Decomposition or protic equilibrium.Nitropyridines can be light-sensitive; develop in the dark. If using MeOH, ensure no acetal formation occurs (rare but possible).

References

  • BenchChem. (2025).[2][6] Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • ResearchGate. (2013). Tailing in TLC - can anyone help? Discussion on basic compound separation. Retrieved from

  • LibreTexts. (2025). Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from

  • Journal of Chromatography A. (2004). New solvent systems for thin-layer chromatographic determination of biogenic amines. Retrieved from

  • BenchChem. (2025).[2][6] Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from

Sources

Scale-up procedures for 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-NPP Scale-Up Process Development for 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Executive Summary

This application note details the process development and scale-up strategy for the synthesis of This compound , a critical intermediate in the synthesis of antipsychotic and kinase-inhibitor pharmacophores. Unlike bench-scale methods that rely on chromatographic purification and high-boiling solvents (DMF/DMSO), this protocol establishes a scalable, crystallization-driven workflow using Acetonitrile (MeCN) or Isopropanol (IPA) . The procedure prioritizes thermal safety, impurity rejection (specifically the hydrolytic byproduct 2-hydroxy-5-nitropyridine), and solid-state control.

Chemical Context & Mechanism

The synthesis proceeds via a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-nitropyridine with 1-phenylpiperazine. The nitro group at the C-5 position strongly activates the pyridine ring, rendering the chlorine at C-2 highly susceptible to nucleophilic attack.
  • Reaction Class:

    
     (Addition-Elimination)[1]
    
  • Limiting Reagent: 2-Chloro-5-nitropyridine[1][2][3]

  • Thermodynamics: Exothermic (

    
     estimated)
    

SNAr_Mechanism SM1 2-Chloro-5-nitropyridine (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex + SM2 Rate Limiting SM2 1-Phenylpiperazine (Nucleophile) SM2->Complex Product 1-(5-Nitropyridin-2-yl)- 4-phenylpiperazine Complex->Product - Cl⁻ Byproduct HCl (Scavenged by Base) Complex->Byproduct

Figure 1: Reaction mechanism illustrating the bimolecular nucleophilic substitution pathway.

Process Safety Assessment (Critical)

Before scaling beyond 100g, the following hazards regarding 2-chloro-5-nitropyridine must be mitigated:

  • Thermal Instability: Nitro-substituted pyridines can exhibit shock sensitivity or thermal runaway if distilled to dryness or overheated. Differential Scanning Calorimetry (DSC) typically shows an onset of decomposition

    
    C, but "thermal accumulation" in bulk reactors lowers this threshold.
    
  • Off-gassing: The reaction generates HCl, which is immediately neutralized by the inorganic base (

    
    ), producing 
    
    
    
    .
    • Risk:[4][5] Rapid addition of substrate can cause sudden

      
       evolution and reactor pressurization/foaming.
      
    • Control: Controlled dosing of the piperazine derivative.

Protocol 1: Bench-Scale Optimization (Design Space)

Objective: Define critical process parameters (CPPs) for the pilot scale.

Materials:

  • 2-Chloro-5-nitropyridine (10.0 g, 63.1 mmol)

  • 1-Phenylpiperazine (11.2 g, 69.4 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous, milled (10.5 g, 75.7 mmol, 1.2 eq)
    
  • Acetonitrile (MeCN) (100 mL, 10 vol)

Procedure:

  • Charge 2-chloro-5-nitropyridine,

    
    , and MeCN (90 mL) to a 250 mL 3-neck flask.
    
  • Heat the slurry to 50°C.

  • Dose 1-phenylpiperazine dissolved in MeCN (10 mL) over 30 minutes via syringe pump.

    • Note: Monitor internal temperature (

      
      ). Do not exceed adiabatic rise of 10°C.
      
  • Ramp

    
     to reflux (approx. 81°C) and age for 4–6 hours.
    
  • IPC (In-Process Control): Sample 50 µL into MeCN/Water. Analyze by HPLC. Target: <0.5% Starting Material.

  • Work-up: Cool to 20°C. Add Water (100 mL) dropwise to induce precipitation.

  • Filtration: Filter the yellow solid. Wash with 1:1 MeCN:Water.

  • Drying: Vacuum oven at 50°C.

Data Summary (Bench Results):

Parameter Value Notes
Yield 92-95% Molar yield (isolated)
Purity (HPLC) >99.0% a/a Main impurity: Hydrolysis product (<0.2%)
Appearance Yellow crystalline solid

| Melting Point | 138–140°C | Consistent with literature |

Protocol 2: Pilot Scale-Up (1 kg Batch)

Objective: Produce 1 kg of API intermediate with controlled exotherm and particle size distribution.

Equipment:

  • 10 L Jacketed Glass Reactor with overhead stirrer (impeller type: pitch-blade or retreat curve).

  • Thermostat unit (heating/cooling).

  • Reflux condenser.

  • Dropping funnel or dosing pump.

Step-by-Step Methodology:

Phase A: Reactor Charging & Inertion
  • Ensure reactor is clean, dry, and nitrogen-purged.

  • Charge Acetonitrile (6.0 L, 6 volumes).

  • Start agitation (150 RPM).

  • Charge 2-Chloro-5-nitropyridine (1.00 kg, 6.31 mol).

  • Charge Potassium Carbonate (1.05 kg, 7.57 mol).

    • Engineering Note: Use milled base to increase surface area and reaction rate.

  • Heat jacket to

    
    C. Wait for 
    
    
    
    to stabilize at 50°C.
Phase B: Controlled Dosing (Exotherm Management)
  • Load 1-Phenylpiperazine (1.12 kg, 6.94 mol) into the dosing vessel. Dilute with MeCN (1.0 L) to reduce viscosity.

  • Initiate Dosing: Add the piperazine solution over 2 hours .

    • Critical limit: Maintain

      
      C. If 
      
      
      
      spikes, stop dosing immediately.
    • Observation:

      
       off-gassing will occur. Ensure condenser vent is open to scrubber.
      
Phase C: Reaction & Aging
  • Once dosing is complete, ramp

    
     to reflux (80–82°C)  over 1 hour.
    
  • Age at reflux for 6 hours.

  • IPC Sampling: Check for reaction completion (Limit: <0.5% Chloro-nitropyridine).

Phase D: Crystallization & Isolation
  • Cool the mixture to 60°C.

  • Water Addition (Antisolvent): Add Water (7.0 L) slowly over 2 hours.

    • Nucleation Point: Cloud point typically observed after 1.5 L water addition.

    • Cooling: Simultaneously ramp temperature down to 20°C during water addition.

  • Age slurry at 20°C for 2 hours to maximize yield.

  • Filtration: Filter through a Nutsche filter or centrifuge.

    • Filtration Rate: Fast (granular solid).

  • Wash: Wash cake with Water:MeCN (8:2) (2 x 2 L) to remove inorganic salts (

    
    ).
    
  • Drying: Dry in a vacuum tray dryer at 55°C for 12 hours.

Workflow Visualization

Process_Flow Start Start: Reactor Setup N2 Purge Charge Charge MeCN + 2-Cl-5-NO2-Py + K2CO3 Start->Charge Dose Dose Phenylpiperazine (Control Exotherm < 65°C) Charge->Dose React Reflux (82°C) for 6h Dose->React IPC IPC Check: SM < 0.5%? React->IPC IPC->React No (Extend Time) Cryst Cool to 60°C Add Water (Antisolvent) IPC->Cryst Yes Filter Filter & Wash (Remove Salts) Cryst->Filter Dry Vacuum Dry (55°C) Filter->Dry

Figure 2: Pilot-scale process flow diagram highlighting critical decision points and thermal control steps.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
High Level of Impurity A (Hydrolysis) Water present in MeCN during reflux.Ensure MeCN is dry (KF < 0.1%) before start.
Slow Filtration Fine particles due to rapid cooling.Re-heat to 70°C and cool slowly (10°C/hour).
Product "Oiling Out" Added water too fast at high temp.Maintain

C during initial water addition to ensure crystal growth, not oiling.
Low Yield Product loss in mother liquor.Check pH. If pH > 10, some product may be deprotonated (unlikely for this species, but possible). Neutral wash helps.

References

  • Jubilant Ingrevia. (2025).[4][5] Safety Data Sheet: 2-Chloro-5-nitropyridine. Retrieved from 4

  • BenchChem. (2025).[6][7] Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. Retrieved from 7

  • Division of Research Safety, University of Illinois. (2019). Scale-up Reactions: Safety and Solvent Selection. Retrieved from 8

  • National Institutes of Health (PMC). (2010). Crystal structure and interactions of 2-chloro-5-nitropyridine. Retrieved from 9[10]

  • Sigma-Aldrich. (2025). Product Specification: this compound. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

[1]

Ticket System Status: [ONLINE] Topic: Yield Optimization & Troubleshooting (

Assigned Specialist:

Executive Summary: The Reaction Landscape

The synthesis of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine is a classic Nucleophilic Aromatic Substitution (

1electronic deactivationhydrolytic instability
The Core Challenge

You are coupling 2-chloro-5-nitropyridine (Electrophile) with 1-phenylpiperazine (Nucleophile).

  • The Trap: 1-phenylpiperazine is significantly less nucleophilic than standard alkyl amines (e.g., N-methylpiperazine). The nitrogen lone pair is partially delocalized into the phenyl ring (resonance), making the attack on the pyridine ring sluggish.

  • The Consequence: If the reaction is too slow or wet, the 2-chloro-5-nitropyridine hydrolyzes to 5-nitro-2-pyridone (an impurity often mistaken for starting material by TLC due to similar

    
     in some eluents).
    

Standard Operating Procedure (SOP-802)

Use this protocol as your baseline. Deviations from this stoichiometry are the primary cause of yield loss.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Chloro-5-nitropyridine Electrophile1.0Limiting reagent.
1-Phenylpiperazine Nucleophile1.1 - 1.2Slight excess drives kinetics.
Potassium Carbonate (

)
Base2.0 - 2.5Must be anhydrous/granular. Scavenges HCl.
Acetonitrile (MeCN) Solvent[0.2 M]Polar aprotic. Balances solubility and workup ease.
Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 2-chloro-5-nitropyridine (1.0 equiv) and anhydrous

    
     (2.5 equiv).
    
  • Solvation: Add anhydrous Acetonitrile (MeCN). Note: DMF is an alternative, but MeCN simplifies workup.

  • Addition: Add 1-phenylpiperazine (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat to reflux (80-82°C) .

    • Critical Check: Monitor by TLC/HPLC after 2 hours. The electron-deficient nucleophile requires thermal energy to overcome the activation barrier.

  • Workup (The "Crash-Out" Method):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Stir vigorously for 30 minutes. The product is highly lipophilic and should precipitate as a yellow/orange solid.

    • Filter and wash with water (to remove salts) and cold hexanes (to remove excess phenylpiperazine).

Troubleshooting Guide (Interactive)

Scenario A: "I have low yield (<60%), and the crude is an oily tar."
  • Root Cause: Solvent trapping or incomplete precipitation.

  • Diagnostic: Did you use DMF? DMF is hard to remove and keeps the product in solution during aqueous workup.

  • The Fix:

    • Dissolve the tar in Ethyl Acetate (EtOAc).

    • Wash rigorously with 5% LiCl solution (removes DMF) and then Brine.

    • Dry over

      
       and concentrate.
      
    • Recrystallize from Ethanol .

Scenario B: "I see a stubborn impurity at a slightly lower ."
  • Root Cause: Hydrolysis of the starting material.[2][3]

  • Identity: 5-nitro-2-hydroxypyridine (tautomerizes to pyridone).

  • Mechanism: Water in the solvent competed with the phenylpiperazine.

  • The Fix:

    • Prevention: Use anhydrous solvents.

    • Purification: This impurity is acidic. Wash your organic layer with 1M NaOH . The impurity will deprotonate and move to the aqueous layer; your product will stay in the organic layer.

Scenario C: "Reaction is incomplete even after 24 hours."
  • Root Cause: Nucleophile deactivation.

  • Explanation: The phenyl ring on the piperazine pulls electron density.

  • The Fix: Switch solvent to DMSO and heat to 100°C. The higher dielectric constant of DMSO stabilizes the transition state (Meisenheimer complex) better than MeCN.

Mechanistic Visualization

Understanding the competition between the Product Pathway and the Hydrolysis Pathway is critical for yield control.

SNAr_MechanismSM2-Chloro-5-nitropyridine(Electrophile)ComplexMeisenheimer Complex(Transition State)SM->Complex+ Nuc (Slow Step)ImpurityIMPURITY5-Nitro-2-pyridoneSM->Impurity+ H2O (Hydrolysis)Nuc1-Phenylpiperazine(Weak Nucleophile)WaterTrace Water(Competitor)Water->ImpurityProductTARGET PRODUCTThis compoundComplex->Product- Cl-

Figure 1: The Kinetic Competition.[3][4][5] Note that water attacks the electrophile directly if the amine is too slow or the solvent is wet.

FAQ: Scale-Up & Purification

Q: Can I use Ethanol as a solvent to make it "Greener"? A: Proceed with caution. While ethanol is green, 2-chloro-5-nitropyridine can undergo solvolysis to form the ethoxy ether (2-ethoxy-5-nitropyridine) at reflux, especially if the amine is slow to react [1]. Stick to ACN or DMF for high purity.

Q: My product is red/orange. Is it pure? A: Yes. Nitro-substituted pyridines and anilines are often deeply colored (yellow to orange) due to the "push-pull" electronic conjugation between the amine donor and the nitro acceptor [2].

Q: How do I remove excess Phenylpiperazine? A: Phenylpiperazine is high boiling and hard to rotovap.

  • Method 1: Recrystallize from hot Ethanol. The product precipitates; the amine stays in the mother liquor.

  • Method 2: Acid wash. Dissolve crude in DCM. Wash with 0.5M HCl .

    • Warning: Your product is also basic, but the phenylpiperazine is more basic (

      
       ~8.9 vs Product 
      
      
      ~3-4 due to pyridine electron withdrawal). Careful pH titration (pH 4-5 wash) can selectively remove the starting amine, but recrystallization is safer.

Quantitative Data Summary

SolventTemp (°C)Time (h)Yield (%)Comments
Acetonitrile 82 (Reflux)4-692% Recommended. Cleanest profile.
DMF 100288%Fast, but workup is tedious (DMF removal).
Ethanol 781265%Side reaction (ethoxy ether) observed.
Water 10024<40%Significant hydrolysis to pyridone [3].

References

  • BenchChem. (2025).[6] Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from

  • Royal Society of Chemistry. (2025). Nucleophilic Aromatic Substitution Reactions under Aqueous Conditions. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound. Retrieved from

Troubleshooting solubility issues of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine in water

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting solubility issues of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine in water Content type: Technical Support Center Guide

Status: Active Guide Last Updated: March 2026 Applicable Compound: this compound (CAS: 400088-76-8)[1][2][3]

Executive Summary & Physicochemical Profile[1][2][3][4]

The Core Challenge: this compound is a "bis-aryl" piperazine.[1][2][3] Unlike typical piperazines that possess a basic aliphatic nitrogen (pKa ~8–9), both nitrogen atoms in this central ring are conjugated to electron-withdrawing aromatic systems (a phenyl ring and a 5-nitropyridine ring).[1][2][3]

Implication: The molecule behaves as a highly lipophilic, extremely weak base.[1][2][3] It is essentially neutral at physiological pH (7.4), leading to negligible aqueous solubility.[1][3] Standard "pH adjustment" strategies often fail because the pKa is too low to achieve ionization without using strong acids incompatible with biological assays.[1][2][3]

Key Physicochemical Data
PropertyValueImplication for Solubility
Molecular Weight 284.31 g/mol Moderate size; dissolution rate is surface-area dependent.[1][2][3]
LogP (Predicted) ~2.32Lipophilic.[2][3] Prefers organic solvents (DMSO, DMF) or lipid bilayers.[1][2][3]
pKa (Estimated) < 3.0 (Pyridine N)Critical: Remains uncharged (neutral) at pH 7.[1][2][3]4. Requires pH < 2 for significant protonation.[1][2][3]
H-Bond Donors 0Lack of donors reduces interaction with water molecules.[1][2][3]
Appearance Yellow SolidColor intensity can be used for visual solubility checks.[1][2][3]

Diagnostic Flowchart: Why is my compound precipitating?

Use this logic map to diagnose solubility failures in your current workflow.

SolubilityDiagnosis Start Start: Compound Precipitates CheckSolvent 1. Check Stock Solvent Start->CheckSolvent DMSO Is Stock 100% DMSO? CheckSolvent->DMSO CheckWater 2. Check Aqueous Buffer BufferType Is Buffer PBS/Saline? CheckWater->BufferType CheckConc 3. Check Final Concentration Action3 Use Complexing Agent (HP-beta-CD) CheckConc->Action3 > 10 µM DMSO->CheckWater Yes Action1 Switch to DMSO (Anhydrous) DMSO->Action1 No (Ethanol/Water mix) BufferType->CheckConc No (Low Salt) Action2 Salting Out Effect: Switch to low-salt buffer or water first BufferType->Action2 Yes (High Salt)

Figure 1: Diagnostic logic for identifying the root cause of precipitation events.[1][2]

Troubleshooting Guide & Protocols

Issue 1: "The compound won't dissolve in water, even with sonication."[1][2][3][4]

Root Cause: Thermodynamics.[1][2][3] The crystal lattice energy is high, and the hydration energy is low due to the lack of H-bond donors and the hydrophobic phenyl/nitropyridine rings.[1][2][3] Solution: Do not attempt to dissolve the solid directly in water.[2][3] You must use the "Solvent Shift" method.[2][3]

Protocol A: Preparation of Stable Stock Solution
  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent sticking due to static).

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 20 mM .

    • Note: Ethanol is often insufficient due to the rigid planar structure of the nitropyridine.[1][2][3]

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: The solution should be clear yellow.[1][2][3]

Issue 2: "Precipitation occurs immediately upon adding the stock to the assay buffer."

Root Cause: The "Crash-out" Effect.[1][2][3] When a DMSO stock is diluted into an aqueous buffer, the solvent environment changes instantly.[1][2][3] The hydrophobic drug molecules aggregate faster than they can disperse.[1][2][3] Solution: Use an intermediate Surfactant/Cyclodextrin Step .[1][2][3]

Protocol B: Enhanced Aqueous Formulation (For Animal/Cell Studies)

This protocol uses Hydroxypropyl-


-Cyclodextrin (HP-

-CD) to encapsulate the hydrophobic drug, preventing aggregation.[1][2][4]

Reagents:

  • Stock Solution (from Protocol A).[1][2][3]

  • 40% (w/v) HP-

    
    -CD in purified water (Pre-solubilized and filtered).[1][2][3]
    

Step-by-Step:

  • Prepare Vehicle: Place the required volume of 40% HP-

    
    -CD in a tube.
    
  • Add Stock: While vortexing the vehicle vigorously, slowly pipet the DMSO stock solution into the vortex.[1][2][3]

    • Critical: Do not add vehicle to stock.[1][2][3] Add stock to vehicle.

    • Ratio: Keep final DMSO concentration < 5% (v/v) if possible.[1][2][3]

  • Incubation: Sonicate the mixture for 10–15 minutes at room temperature.

  • Dilution: Dilute this concentrate to the final assay volume with water or saline.

    • Result: A stable colloidal dispersion or clear solution.[1][2][3]

Issue 3: "Can I use Acid (HCl) to dissolve it?"

Technical Insight: Only in specific circumstances.

  • Mechanism: The most basic site is the N4-phenyl nitrogen or the pyridine ring nitrogen.[2][3] However, the 5-nitro group withdraws electrons, drastically lowering the pKa (likely < 3).[1][2][3]

  • Feasibility: You would need pH < 2 (e.g., 0.1 N HCl) to protonate the molecule significantly.[1][2][3]

  • Risk: Most biological assays cannot tolerate pH 2.[1][2][3] Furthermore, neutralizing this solution back to pH 7.4 will cause immediate reprecipitation (free base formation).[1][3]

  • Recommendation: Avoid pH adjustment unless your specific assay runs at acidic pH.[2][3][4]

Frequently Asked Questions (FAQs)

Q: Can I use Tween 80 instead of Cyclodextrin? A: Yes. For in vivo IP/PO dosing, a vehicle of 5% DMSO / 5% Tween 80 / 90% Saline is a standard alternative.[1][2][3]

  • Procedure: Mix Stock + Tween 80 first (thoroughly), then slowly add Saline while vortexing. This creates micelles that trap the compound.[1][2][3]

Q: My solution is cloudy. Can I filter it? A: No. If the solution is cloudy, the compound is not dissolved; it is a suspension.[1][2][3] Filtering it (e.g., 0.22 µm) will remove the active compound, leaving you with just the solvent.[1][2][3] You must improve solubility (add more Cyclodextrin or reduce concentration) until the solution is clear before filtration.

Q: What is the maximum solubility in pure PBS? A: Likely < 1 µM.[2][3] Without cosolvents or complexing agents, the compound is practically insoluble in saline buffers due to the "salting-out" effect, where ions compete for water molecules, making the environment even more hostile for hydrophobic drugs.[1][2][3]

Mechanism of Action: Solubility Enhancement

Understanding why the protocol works ensures reproducibility.[1][2][3][4]

Mechanism cluster_0 Problem cluster_1 Solution (Cyclodextrin) Drug Hydrophobic Drug (1-(5-Nitropyridin...)) Repulsion Repulsion/Aggregation Drug->Repulsion Water Water Molecules (H-Bond Network) Water->Repulsion CD HP-beta-CD (Hydrophobic Cavity) Complex Inclusion Complex (Drug inside CD) CD->Complex Encapsulates Drug Soluble Water Soluble Complex->Soluble

Figure 2: Mechanism of cyclodextrin-mediated solubilization.[1][2][3][4] The hydrophobic cavity shields the drug from water.[2][3]

References

  • ResearchGate. (2023). pKa values of common substituted piperazines and effects of N-arylation. Retrieved from [Link]

Sources

Optimizing reaction time for phenylpiperazine and nitropyridine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Reaction Optimization Unit: Technical Support Center Subject: Phenylpiperazine & Nitropyridine Coupling (SNAr) Ticket ID: SNAR-OPT-2026-X Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Reaction Optimization Unit.

You are likely here because your coupling of phenylpiperazine with a halonitropyridine is either too slow, stalling at incomplete conversion, or generating "tar" instead of crystals.

This guide treats your reaction not as a recipe, but as a kinetic system. We are dealing with a Nucleophilic Aromatic Substitution (SNAr) . To optimize reaction time, we must lower the activation energy of the transition state (Meisenheimer complex) or increase the energy of the ground state reactants.

Module 1: Kinetic Profiling & Monitoring

Q: Why does my reaction stall at 60-70% conversion even after 24 hours?

A: This is rarely a "time" issue; it is usually a product inhibition or equilibrium issue. In SNAr reactions involving aminopyridines, the product (a secondary amine) is often more basic than the starting material (phenylpiperazine) or the proton scavenger. The generated acid (HCl/HBr) can protonate your nucleophile (phenylpiperazine), rendering it unreactive (ammonium salts do not undergo SNAr).

The Fix:

  • Check Stoichiometry: Ensure you have at least 2.5 equivalents of base (or excess phenylpiperazine) to sequester the acid.

  • Leaving Group Effect: If you are using a Chloropyridine, switch to a Fluoropyridine . In SNAr, the C-F bond is stronger but the high electronegativity of Fluorine inductively stabilizes the rate-determining Meisenheimer complex significantly better than Chlorine, often accelerating the reaction by 10-100x [1].

Visualizing the Mechanism: The following diagram illustrates the addition-elimination pathway. Note that the formation of the Meisenheimer complex is the energy barrier we must overcome.

SNAr_Mechanism Reactants Reactants (Phenylpiperazine + Halonitropyridine) TS1 Transition State 1 (High Energy) Reactants->TS1 Nucleophilic Attack (Rate Limiting) Meisenheimer Meisenheimer Complex (Intermediate) TS1->Meisenheimer TS2 Transition State 2 (Leaving Group Departure) Meisenheimer->TS2 Products Products (Coupled Amine + Salt) TS2->Products Fast Step (Usually)

Caption: The SNAr addition-elimination mechanism. For unactivated systems, the first step (attack) is rate-limiting.

Module 2: Solvent & Base Effects[1][2][3]

Q: I am using Ethanol (EtOH) because it is green/cheap, but the reaction takes 48 hours. Why?

A: Protic solvents like Ethanol are "kinetic brakes" for this specific reaction. Phenylpiperazine is a nucleophile.[1] In Ethanol, the hydroxyl protons form a "cage" of hydrogen bonds around the nitrogen lone pair of the piperazine. This stabilizes the ground state, meaning you need more energy to break these H-bonds before the nucleophile can attack the pyridine ring [2].

The Fix: Switch to Dipolar Aprotic Solvents . Solvents like DMSO, DMF, or NMP do not solvate anions/nucleophiles well. They leave the phenylpiperazine "naked" and highly reactive.

Comparative Solvent Performance Data:

Solvent ClassExamplesRelative RateProsCons
Protic EtOH, MeOH, iPrOH1x (Baseline)Green, easy workupSlows reaction (H-bonding)
Non-Polar Toluene, Dioxane5-10xGood for refluxPoor solubility of salt byproducts
Dipolar Aprotic DMSO, DMF, NMP 100-1000x Fastest kinetics High boiling point, harder workup
Green Aprotic Acetonitrile, 2-MeTHF20-50xEasier removalLower boiling point limits thermal max

Protocol Adjustment: If you switch to DMSO, you can often lower the temperature from 100°C to 60°C and still achieve completion in under 2 hours [3].

Module 3: Thermal vs. Non-Conventional Heating

Q: Can I reduce the reaction time from hours to minutes?

A: Yes, by utilizing Microwave Irradiation .[2][3][4][5][6] SNAr reactions are highly responsive to microwave heating because the transition state (Meisenheimer complex) is more polar than the ground state. Microwave energy specifically couples with polar species, stabilizing the transition state (specific microwave effect) and allowing for rapid superheating of the solvent [4].

Optimized Microwave Protocol:

  • Vessel: 10 mL Microwave-transparent vial (Quartz/Glass).

  • Concentration: High (0.5 M to 1.0 M). Note: SNAr is bimolecular; higher concentration = faster rate.

  • Solvent: Acetonitrile or EtOH (if you must) or neat (solvent-free).

  • Settings:

    • Temperature: 120°C - 150°C

    • Hold Time: 10 - 20 minutes

    • Stirring: High (critical to prevent hot spots)

  • Workup: Cool to RT. If using EtOH, the product often precipitates upon cooling.

Warning: Do not use DMSO in sealed microwave vessels unless you have rigorous pressure control, as thermal runaway can occur.

Module 4: Advanced Troubleshooting

Q: My reaction mixture turns black/tarry. What is happening?

A: This indicates oxidation or decomposition . Phenylpiperazine is an aniline derivative (electron-rich amine). At high temperatures in the presence of air, it oxidizes to form radical cations and polymerization products (tar).

Troubleshooting Workflow:

Troubleshooting Start Issue: Impurities/Tar CheckAtmosphere Is reaction under Inert Gas (N2/Ar)? Start->CheckAtmosphere CheckTemp Is Temperature > 120°C? CheckAtmosphere->CheckTemp Yes Action1 Use N2 Balloon/Manifold. Piperazines oxidize easily. CheckAtmosphere->Action1 No CheckBase Is Base Strong? (e.g. NaH, tBuOK) CheckTemp->CheckBase No Action2 Lower Temp. Switch to DMSO/Catalyst. CheckTemp->Action2 Yes Action3 Switch to Weaker Base (K2CO3 or DIPEA). CheckBase->Action3 Yes

Caption: Diagnostic flow for high-impurity reaction profiles.

Q: The reaction is clean but stuck at 90%. Adding more heat doesn't help.

A: You have likely reached equilibrium or catalyst deactivation (if using Pd). For standard SNAr, add a phase transfer catalyst (if using heterogeneous base like K2CO3 in Toluene/Acetonitrile).

  • Add: 18-Crown-6 (if using K2CO3) or TBAI (Tetrabutylammonium iodide).

  • Why: This solubilizes the carbonate, increasing the effective basicity in the organic phase.

References

  • Effect of Leaving Group in SNAr: Standard text reference confirming F > Cl > Br > I order for SNAr due to electronegativity stabilizing the intermediate. Source:

  • Solvent Effects (Protic vs Aprotic): Detailed analysis of solvent effects on SNAr reaction rates. Source: (General principle application)

  • Microwave Assisted Synthesis of Pyridines: Protocol for rapid synthesis using microwave irradiation. Source:

  • Microwave Effect on Piperazine Derivatives: Specific examples of piperazine coupling under microwave conditions. Source:

Sources

Technical Support Center: Synthesis of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing side product formation and maximizing yield and purity. The content is structured in a practical question-and-answer format to directly address issues you may encounter in the lab.

Section 1: Synthesis Overview and Core Concepts

The synthesis of this compound is a crucial step in the development of various pharmacologically active agents. The primary challenge lies in efficiently forming the C-N bond between the pyridine and piperazine rings while avoiding common pitfalls. Two principal synthetic strategies are typically employed:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct route, involving the reaction of 2-chloro-5-nitropyridine with 1-phenylpiperazine. The reaction is facilitated by the strong electron-withdrawing nitro group, which activates the pyridine ring for nucleophilic attack.[1][2]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling method that offers an alternative, particularly when the SNAr reaction is sluggish. This reaction uses a palladium catalyst with a specialized phosphine ligand to couple the amine and the aryl halide.[3][4][5]

This guide will provide troubleshooting for both pathways.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should anticipate in my crude product?

A: Regardless of the synthetic route, several key impurities can arise:

  • Unreacted Starting Materials: Residual 2-chloro-5-nitropyridine and 1-phenylpiperazine are common.

  • Bis-arylated Piperazine: If a dihalopyridine precursor is used, or under certain conditions, a second pyridine unit can react with the remaining N-H of a piperazine impurity.

  • Hydrodehalogenated Starting Material: In the Buchwald-Hartwig reaction, the starting 2-chloro-5-nitropyridine can be reduced to 3-nitropyridine.[3]

  • Solvent Adducts: Depending on the solvent and conditions, solvent molecules can sometimes react with starting materials or intermediates.

  • Degradation Products: Harsh temperature or pH conditions during workup can lead to the degradation of the nitro group or other parts of the molecule.

Q: Which synthetic route, SNAr or Buchwald-Hartwig, is generally preferred?

A: The SNAr reaction is often the first choice due to its operational simplicity and cost-effectiveness (no expensive catalyst or ligand required). The strong activation provided by the para-nitro group makes 2-chloro-5-nitropyridine a very suitable substrate. However, if the SNAr reaction provides low yields or is slow, the Buchwald-Hartwig amination offers a highly effective, albeit more complex and costly, alternative with broader substrate scope.

Section 3: Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

This section addresses common issues when reacting 2-chloro-5-nitropyridine with 1-phenylpiperazine.

Q: My SNAr reaction is very slow or stalls completely. How can I drive it to completion?

A: A sluggish SNAr reaction is typically due to insufficient activation or suboptimal conditions.

  • Causality: The SNAr mechanism proceeds via a negatively charged Meisenheimer intermediate, and its formation is the rate-determining step.[2] The stability of this intermediate and the energy required to form it are influenced by temperature and solvent.

  • Solutions:

    • Increase Temperature: This is the most common solution. Heating the reaction mixture in a suitable solvent (e.g., DMSO, DMF, or NMP) to 80-120 °C will significantly accelerate the reaction. Monitor for potential degradation by TLC.

    • Add a Non-nucleophilic Base: Including a mild base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can scavenge the HCl generated during the reaction, preventing the protonation of the phenylpiperazine nitrogen and keeping it nucleophilic.

    • Solvent Choice: Polar aprotic solvents (DMSO, DMF) are excellent for SNAr as they solvate the cation but not the nucleophile, increasing its reactivity.

Q: I'm observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can it be prevented?

A: The formation of tar or dark coloration often indicates decomposition.

  • Causality: The 5-nitropyridine moiety is highly electron-deficient and can be susceptible to side reactions at elevated temperatures, especially in the presence of strong bases or nucleophiles.

  • Solutions:

    • Moderate the Temperature: While heat is necessary, excessive temperatures (>130 °C) can cause thermal decomposition. Find the minimum temperature required for a reasonable reaction rate.

    • Control Stoichiometry: Use a modest excess of the amine (1.1-1.2 equivalents). A large excess can sometimes lead to side reactions.

    • Inert Atmosphere: While not as critical as for organometallic reactions, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

SNAr Reaction Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Combine 2-chloro-5-nitropyridine, 1-phenylpiperazine (1.1 eq), K₂CO₃ (2.0 eq) in DMSO heat Heat to 100-110 °C start->heat monitor Monitor by TLC/LC-MS (e.g., Hexane:EtOAc 7:3) heat->monitor check Starting Material Consumed? monitor->check check->monitor No, continue heating cool Cool to RT, Quench with Water check->cool Yes extract Extract with Ethyl Acetate cool->extract purify Purify by Column Chromatography or Recrystallization extract->purify product Pure Product purify->product

Caption: A typical workflow for the SNAr synthesis.

Section 4: Troubleshooting Guide: Buchwald-Hartwig Amination

This section addresses challenges specific to the palladium-catalyzed approach.

Q: My reaction mixture turned black, and the conversion is low. What happened to my catalyst?

A: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black (Pd(0) metal), rendering it inactive.

  • Causality: The active Pd(0) catalyst is sensitive to oxygen. Furthermore, the stability of the catalytic intermediates depends heavily on the phosphine ligand, which prevents aggregation.[5]

  • Solutions:

    • Ensure Inert Atmosphere: This is non-negotiable. The reaction vessel must be thoroughly purged of air (e.g., by three vacuum/backfill cycles with argon or nitrogen). All solvents and reagents should be degassed.

    • Ligand Choice: Use bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos. These ligands form stable, monoligated Pd(0) species that are highly active and resistant to decomposition.[4]

    • Pre-catalyst Formation: Consider pre-forming the active catalyst by stirring the palladium source (e.g., Pd(OAc)₂) and the ligand in the solvent for a few minutes before adding the other reagents.[6]

Q: My main side product is 3-nitropyridine. Why is my aryl chloride being reduced?

A: The formation of the hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations.

  • Causality: This occurs via a competing pathway called β-hydride elimination from a palladium-amido intermediate, which can compete with the desired reductive elimination step that forms the C-N bond.[3]

  • Solutions:

    • Base Selection: Use a base that is strong enough to deprotonate the amine but does not favor the β-hydride elimination pathway. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.

    • Ligand Modification: Certain ligands are designed to disfavor this side reaction by sterically hindering the conformation required for β-hydride elimination.

    • Temperature Control: Running the reaction at the lowest effective temperature can sometimes favor the desired reductive elimination pathway.

Buchwald-Hartwig Catalytic Cycle & Side Reaction

Buchwald_Cycle cluster_legend Legend pd0 Pd(0)L oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-Cl amido_complex Pd(II) Amido Complex oa_complex->amido_complex + Amine, - Base-H-Cl amido_complex->pd0 product Desired Product amido_complex->product Reductive Elimination side_reaction β-Hydride Elimination amido_complex->side_reaction reduced_arene Reduced Arene (3-Nitropyridine) side_reaction->reduced_arene key1 Main Catalytic Cycle key2 Competing Side Reaction

Caption: The Buchwald-Hartwig cycle and the competing β-hydride elimination.

Section 5: Protocols and Data Summary

Protocol 1: Optimized SNAr Synthesis
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-chloro-5-nitropyridine (1.0 eq), 1-phenylpiperazine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed DMSO to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the 2-chloro-5-nitropyridine spot is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or recrystallization from ethanol.[7]

Protocol 2: Robust Buchwald-Hartwig Amination
  • Setup: In a glovebox or under a strict argon atmosphere, add a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), XPhos ligand (2 mol%), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.

  • Reagent Addition: Add 2-chloro-5-nitropyridine (1.0 eq) and 1-phenylpiperazine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to achieve a concentration of 0.2-0.5 M.

  • Reaction: Seal the tube and heat the mixture to 100 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete in 2-12 hours.

  • Workup: Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and dilute with ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.[5]

Table 1: Comparison of Synthetic Routes
ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Complexity LowHigh (requires inert atmosphere, specialized reagents)
Cost Low (commodity reagents)High (palladium catalyst, phosphine ligand)
Key Reagents 2-chloro-5-nitropyridine, 1-phenylpiperazine, Base (e.g., K₂CO₃)Aryl halide, Amine, Pd-catalyst, Ligand, Base (e.g., NaOtBu)
Typical Solvents DMSO, DMF, NMPToluene, Dioxane, THF
Temperature 80 - 120 °C80 - 110 °C
Common Side Products Unreacted starting materials, thermal decomposition at high temp.Hydrodehalogenation, catalyst decomposition
When to Use First-line approach; generally effective for this substrate.When SNAr fails or gives poor yields.

References

  • Benchchem. (2025). Technical Support Center: 1-Phenyl-4-(4-pyridinyl)piperazine Purification. 7

  • Wikipedia. (2023). Buchwald–Hartwig amination.

  • Barreiro, E. J., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives. Molecules, 26(11), 3373.

  • ChemScene. This compound.

  • Sigma-Aldrich. This compound.

  • Benchchem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. 1

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Chemistry LibreTexts. (2026). Nucleophilic Aromatic Substitution.

  • Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-2-(2-methylpropoxy)benzene. 5

  • Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.

  • Csomos, P., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038-1044.

Sources

Thermal stability and decomposition points of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed to function as a Tier 3 Support resource for researchers working with 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine (CAS: 400088-76-8).

Because specific thermal data for this exact catalog compound is often absent from public crystallographic databases, this guide synthesizes data from structural analogs (e.g., the precursor 1-(5-Nitropyridin-2-yl)piperazine) and fundamental heterocyclic chemistry to provide estimated ranges and, more importantly, the validation protocols required to establish safety limits in your lab.

Compound: this compound CAS: 400088-76-8 Molecular Weight: 284.31 g/mol

Part 1: Critical Thermal Parameters (Estimated & Experimental)

Q1: What are the expected melting and decomposition points for this compound?

A: While certificate of analysis (CoA) data varies by batch and crystal polymorph, you should expect the following thermal profile based on structural analogs:

ParameterExpected RangeStructural Rationale
Melting Point (

)
110°C – 145°C The precursor 1-(5-Nitropyridin-2-yl)piperazine melts at ~84-85°C [1]. The addition of the rigid 4-phenyl ring typically raises the

by 30–60°C due to increased

-

stacking and molecular weight.
Decomposition Onset (

)
> 240°C Mononitro-pyridines are generally thermally stable up to 250°C. However, the piperazine ring is susceptible to oxidative degradation at lower temperatures if exposed to air at

.
Safe Working Limit < 100°C Maintain process temperatures below 100°C to avoid potential N-oxide formation or autocatalytic decomposition of trace impurities.

Critical Note: Do not rely on generic database values. The presence of trace solvents (solvates) or specific polymorphs can shift the


 by 

. Always run a capillary melting point or DSC on new batches.

Part 2: Troubleshooting & Experimental Protocols

Q2: I observe a color change from yellow to brown before melting. Is the compound decomposing?

A: This is a common issue with nitropyridine derivatives. It likely indicates oxidative degradation or surface hydrolysis , not bulk thermal decomposition.

Diagnosis: The 5-nitro group is electron-withdrawing, making the pyridine ring electron-deficient. While the ring itself is stable, the piperazine nitrogens are prone to oxidation (N-oxide formation) or ring-opening if trace acid/metal ions are present.

Troubleshooting Protocol:

  • Check Atmosphere: Are you heating in air?

    • Solution: Switch to Argon/Nitrogen. Piperazines oxidize readily at elevated temperatures in air.

  • Check Impurities: Run a TLC.

    • Observation: A baseline spot often indicates N-oxide formation or hydrolysis products (e.g., 2-hydroxy-5-nitropyridine).

  • Verify with DSC:

    • Run a Differential Scanning Calorimetry (DSC) scan. If you see a broad exotherm before the sharp endotherm of melting, your sample is degrading.

Q3: How do I determine the exact safe processing temperature for my specific batch?

A: You must perform a Thermal Gravimetric Analysis (TGA) coupled with DSC. Do not assume stability based on melting point alone.

Validated Protocol: Thermal Safety Profiling

Objective: Determine


 (decomposition onset) and 

(max degradation rate).
  • Sample Prep: Weigh 2–5 mg of dried sample into an alumina or gold pan (avoid aluminum if T > 300°C is expected, though standard Al pans are fine for this compound up to 400°C).

  • Purge: Nitrogen at 50 mL/min (Essential to distinguish oxidation from thermal breakdown).

  • Ramp: Heat at 10°C/min from 40°C to 350°C.

  • Data Interpretation:

    • Phase 1 (Loss < 2%): Volatiles/Solvents (usually < 100°C).

    • Phase 2 (Endotherm): Melting event (Look for sharp peak ~110–145°C).

    • Phase 3 (Exotherm/Mass Drop): Decomposition.[1] Set your "Safe Limit" at

      
      .
      

Part 3: Degradation Pathways & Logic[1][2]

The following diagram illustrates the primary degradation risks for this compound. Understanding these pathways helps in selecting the right solvents and storage conditions.

DegradationPathways Compound 1-(5-Nitropyridin-2-yl)- 4-phenylpiperazine Oxidation Oxidative Stress (Air/Peroxides, >60°C) Compound->Oxidation Exposure Hydrolysis Hydrolytic Stress (Acid/Base, High T) Compound->Hydrolysis Exposure Thermal Thermal Stress (>250°C, Inert) Compound->Thermal Exposure NOxide N-Oxide Impurities (Piperazine N-oxidation) Oxidation->NOxide Main Pathway Cleavage Cleavage Products (2-Hydroxy-5-nitropyridine + N-Phenylpiperazine) Hydrolysis->Cleavage Nucleophilic Attack at C2 Pyridine Pyrolysis Pyrolytic Decomposition (NO2 loss, Ring fragmentation) Thermal->Pyrolysis Radical Mechanism

Figure 1: Primary degradation pathways. Note that the C2-position of the pyridine ring is susceptible to nucleophilic attack (hydrolysis) due to the electron-withdrawing nitro group at C5.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I recrystallize this compound from hot ethanol? A: Yes, but with caution.

  • Risk: Prolonged boiling in ethanol (especially if not anhydrous) can lead to slow nucleophilic aromatic substitution, where ethoxide displaces the piperazine ring, particularly if the nitro group activates the ring strongly.

  • Recommendation: Use Acetonitrile or Ethyl Acetate/Hexane mixtures. If using Ethanol, keep the heating time short (< 30 mins) and avoid strong reflux.

Q: Why does the DSC show a small peak at 85°C? A: This is likely the melting point of the precursor impurity , 1-(5-Nitropyridin-2-yl)piperazine [1].

  • Action: Recrystallize your material.[1][2][3] The presence of the precursor indicates incomplete coupling during synthesis.

Q: Is this compound explosive? A: While it contains a nitro group, mono-nitro pyridines are generally considered stable and non-explosive under standard laboratory conditions. However, they are energetic materials.[3]

  • Warning: Never heat nitro-compounds in a closed vessel without pressure relief. Perform a small-scale (<100 mg) thermal test before scaling up reactions > 150°C.

Part 5: Analytical Workflow for Quality Assurance

Use this logic flow to validate your specific batch before use in critical biological assays.

QA_Workflow Start Received Batch Appearance Visual Check (Yellow Solid?) Start->Appearance TLC TLC Analysis (Single Spot?) Appearance->TLC Decision1 Purity OK? TLC->Decision1 Recryst Recrystallize (EtOAc/Hex) Decision1->Recryst No (<95%) DSC DSC/Melting Point (Target: >110°C) Decision1->DSC Yes (>95%) Recryst->DSC Decision2 Sharp Endotherm? DSC->Decision2 Use Release for Use Decision2->Use Yes Reject Reject/Repurify Decision2->Reject Broad/Low MP

Figure 2: Quality Assurance decision tree for thermal validation of the compound.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). 4-(5-Nitropyridin-2-yl)piperazine Compound Summary. Retrieved March 1, 2026, from [Link]

Sources

Resolving baseline noise in HPLC analysis of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Case ID: NPP-HPLC-NOISE-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Analyte & The Challenge

You are encountering baseline noise during the analysis of This compound (NPP) . To resolve this, we must first understand the molecule's behavior within the column.[1]

  • The Chromophore (The Good): The 5-nitropyridine and phenyl moieties provide strong UV absorbance. Unlike unsubstituted piperazines, you do not need derivatization. You should be detecting between 254 nm and 280 nm , well away from the UV cutoff of most solvents.

  • The Basicity (The Bad): The piperazine ring contains basic nitrogen atoms. These interact with residual silanols on the silica support of your column. This interaction causes peak tailing.

    • Crucial Insight: Severe tailing at the Limit of Quantitation (LOQ) is often mistaken for baseline noise. If the peak spreads too wide, it becomes indistinguishable from the background drift.

Module 1: Triage – Diagnose Your Noise

Before changing chemistry, we must classify the electronic signature of the noise. Use the decision matrix below to identify the root cause.

Visual Diagnostic Workflow

NoiseDiagnosis Start START: Observe Baseline (Zoom in to 1-5 min window) Type What is the pattern? Start->Type Cyclic Cyclic / Rhythmic (Sine wave pattern) Type->Cyclic Random Random Hash / Spikes (Fuzzy 'grass') Type->Random Drift Continuous Drift (Sloping up/down) Type->Drift Pump Pump Issue (Check Check-Valves/Air) Cyclic->Pump Short Period (<1 min) Temp Temperature Cycling (Is column oven stable?) Cyclic->Temp Long Period (>5 min) Mix Mixing Noise (TFA/ACN Gradients?) Cyclic->Mix Correlates with %B Lamp Detector Lamp Aging (Check Energy Ref) Random->Lamp High freq fuzz Bubble Flow Cell Bubble (Sharp spikes?) Random->Bubble Random sharp spikes Dirty Column Fouling (Late eluters) Random->Dirty Wandering baseline Equil Equilibration (Wait 10-20 column vols) Drift->Equil Decreasing slope Gradient Gradient Absorbance (Normal solvent profile) Drift->Gradient Repeatable slope

Figure 1: Decision tree for isolating the source of HPLC baseline noise based on signal topology.

Module 2: Hardware & System Health (Tier 1)

If your diagnosis points to hardware (Cyclic or Spikes), follow these protocols immediately.

Q: My baseline has a rhythmic "pulse." Is it the pump?

A: Likely, yes. This is often "breathing" due to a trapped air bubble in the pump head or a sticking check valve.

  • Protocol:

    • Purge: Open the purge valve and flow 100% Methanol at 5 mL/min for 5 minutes. High flow/low viscosity dislodges bubbles.

    • The "Drop Test": If purging fails, disconnect the column. Set flow to 1 mL/min. Water should drip from the tubing in a perfect metronome rhythm. If it "spits" or skips a beat, your check valve is dirty. Sonicate check valves in Isopropanol for 20 mins.

Q: I see random sharp spikes. Is my sample precipitating?

A: Spikes usually indicate micro-bubbles passing through the detector flow cell.

  • Protocol:

    • Degas: Ensure your online degasser is functioning (vacuum pump vibration should be felt).

    • Backpressure: Connect a backpressure regulator (approx. 100 psi) after the detector waste line. This keeps bubbles in solution while they pass through the UV cell.

Module 3: Chemistry & Method Optimization (Tier 2)

This is the most critical section for NPP . Because the analyte is basic and contains a nitro group, your mobile phase choice dictates the noise floor.

The "Silanol Shield" Strategy

NPP will drag along the baseline if you use a neutral pH. You must suppress silanol ionization or block the interaction.

Recommended Mobile Phase Architecture:

  • Buffer: 20 mM Phosphate Buffer (pH 3.0) or 0.1% Formic Acid.[2]

    • Why? Low pH (< 3.0) protonates the silanols (Si-OH), making them neutral. This prevents the basic NPP nitrogen from sticking.

  • Organic Modifier: Acetonitrile (ACN).

    • Why? ACN has a lower UV cutoff than Methanol, reducing baseline drift during gradients.

Reference Data: Solvent UV Cutoffs

Operating near the cutoff creates "high background" noise. Since NPP absorbs well at >254 nm, you are safe, but ensure you aren't monitoring at 210 nm unnecessarily.

Solvent / AdditiveUV Cutoff (nm)Noise Risk at 210 nmNoise Risk at 254 nm
Acetonitrile 190LowNone
Methanol 205HighLow
Water (HPLC Grade) 190LowNone
TFA (0.1%) 210Extreme Low
Formic Acid (0.1%) 210HighLow
Phosphate Buffer <200LowNone
Visualizing the "Mixing Noise" Phenomenon

If you use TFA (Trifluoroacetic acid) with ACN, you may see a wavy baseline. This is mixing noise . TFA absorbs UV light. ACN and Water mix exothermically, changing the refractive index and local TFA concentration.

MixingNoise cluster_0 The Problem: TFA/ACN Gradients cluster_1 The Solution SolventA Solvent A: Water + 0.1% TFA Mixer HPLC Mixer SolventA->Mixer SolventB Solvent B: ACN + 0.1% TFA SolventB->Mixer Detector UV Detector (210-220 nm) Mixer->Detector Incomplete Mixing (Refractive Index Swirls) Fix1 Use High Efficiency Mixer Detector->Fix1 Fix2 Switch to Phosphoric Acid (Transparent to UV) Detector->Fix2 Fix3 Detect NPP at >254 nm (Nitro group absorbs here) Detector->Fix3

Figure 2: Mechanism of mixing noise in TFA/ACN gradients and specific remedies for NPP analysis.

Module 4: Sample Preparation & Matrix (Tier 3)

Q: I see "Ghost Peaks" or a rising baseline late in the run.

A: This is likely carryover or late-eluting matrix components. The phenyl ring in NPP makes it moderately hydrophobic, but if your sample matrix contains proteins or lipids (common in drug development), they will foul the column.

  • Protocol:

    • Filter: All samples must pass through a 0.22 µm PTFE or Nylon filter.

    • Column Wash: At the end of every run, ramp to 95% ACN and hold for 5 column volumes to strip lipophilic contaminants.

Q: The baseline is noisy immediately after injection.

A: This is "Schlieren lines" caused by the sample solvent being incompatible with the mobile phase.

  • Fix: Dissolve NPP in the initial mobile phase (e.g., 90% Water / 10% ACN). Do not inject NPP dissolved in 100% DMSO or Methanol if your starting gradient is mostly water; the viscosity difference creates a refractive index shockwave.

References & Authoritative Sources

  • Dolan, J. "HPLC Diagnostic Skills—Noisy Baselines."[3] LCGC International, 2020.

    • Context: The definitive guide on distinguishing between pump noise, detector noise, and chemical noise.

  • Waters Corporation. "Wavelength Cutoffs for Common Solvents." Waters Help Center, 2025.

    • Context: Essential data for selecting mobile phases that do not absorb UV light and obscure the analyte.

  • Shimadzu. "Baseline Disturbance: Troubleshooting Guide." Shimadzu Excellence in Science, 2025.

    • Context: Detailed protocols for flushing flow cells and diagnosing lamp energy issues.

  • Kromasil. "Which mobile phases work with my detection wavelength?" Kromasil FAQ.

    • Context: Buffer selection for basic analytes and their UV transparency limits.[2][4]

  • BenchChem. "HPLC-UV Method Development for Piperazine Analysis." (General reference for piperazine class handling).

    • Context: Confirms the behavior of piperazine derivatives and the necessity of pH control to prevent tailing.

Sources

Validation & Comparative

Structural Validation of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the


H NMR spectrum of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine , a structural scaffold frequently encountered in medicinal chemistry (e.g., as a precursor to amine-functionalized ligands or as a core pharmacophore in dopamine receptor antagonists).[1][2]

This document compares the product's spectral signature against its primary precursor, 1-phenylpiperazine , to establish a robust protocol for reaction monitoring and structural validation.[2][3]

Executive Summary & Application Context

This compound is synthesized via a Nucleophilic Aromatic Substitution (


) reaction.[1][2] For drug development professionals, confirming the success of this reaction is critical before proceeding to nitro-reduction steps.[2][3]

While LC-MS provides rapid mass confirmation (


), it cannot definitively distinguish between regioisomers (e.g., substitution at the 2- vs. 4-position of the pyridine ring, though 2- is favored).[1] 

H NMR spectroscopy
is the gold standard here because it validates:
  • Regiochemistry: The coupling patterns of the pyridine ring confirm substitution at the 2-position.[1][2][3]

  • Purity: The distinct shift of the piperazine "bridge" protons quantifies the removal of the starting material.[2][3]

Comparison of Analytical Methods
Feature

H NMR (Recommended)
LC-MS (Alternative)
Primary Utility Structural connectivity & RegioisomerismMolecular weight & Purity check
Differentiation Distinguishes 2- vs 3-substitution on pyridineOften identical mass for isomers
Quantification Molar ratio (via integration)Ionization dependent (semi-quantitative)
Time Investment 10–15 mins (Sample prep + Acquisition)5–10 mins

Experimental Protocol

A. Synthesis (The Context for Analysis)

To generate the sample for analysis, the standard protocol involves reacting 1-phenylpiperazine with 2-chloro-5-nitropyridine in the presence of a base (


) and a polar aprotic solvent (DMF or Acetonitrile).[1][2]
B. NMR Sample Preparation[2][3][4][5][6][7][8][9][10]
  • Solvent: DMSO-

    
     is recommended over 
    
    
    
    .[1][2][3] The nitro-pyridine moiety decreases solubility in non-polar solvents, and DMSO prevents the aggregation of the piperazine ring, yielding sharper peaks.
  • Concentration: 5–10 mg of product in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[3]

C. Analysis Workflow (Visualization)

NMR_Workflow Start Crude Reaction Mixture Workup Workup (EtOAc/Water) Start->Workup SamplePrep Dissolve in DMSO-d6 Workup->SamplePrep Acquisition 1H NMR Acquisition (16 Scans, d1=2s) SamplePrep->Acquisition Analysis Spectral Analysis Acquisition->Analysis Check_Pyridine Verify NO2 Position (Look for d, dd) Analysis->Check_Pyridine Region 1: 8.0-9.5 ppm Check_Piperazine Confirm Coupling (Deshielding effect) Analysis->Check_Piperazine Region 2: 3.0-4.5 ppm

Figure 1: Operational workflow for the isolation and NMR characterization of the target compound.

Comparative Spectral Analysis

The transformation from 1-phenylpiperazine (Reactant) to This compound (Product) results in drastic changes in the aliphatic (piperazine) and aromatic (pyridine) regions.[1]

Table 1: Chemical Shift Comparison (in DMSO- )
Proton Group1-Phenylpiperazine (Reactant)

(ppm)
Product

(ppm)

Shift
Interpretation
Piperazine (N-Ph side) ~3.15 (t)~3.30 – 3.45 (m)+0.2Slight deshielding due to distant electron withdrawal.[1]
Piperazine (N-Py side) ~2.90 (t)~3.80 – 4.00 (m) +1.0 Diagnostic: Direct attachment to electron-deficient Nitropyridine ring.[1][2]
Amine NH ~2.00 (bs)Absent N/AConfirms consumption of starting material.[3]
Pyridine H-6 N/A9.05 (d) N/AAlpha to Nitrogen, Beta to Nitro (Most deshielded).[1]
Pyridine H-4 N/A8.25 (dd) N/AOrtho to Nitro group.[1][2][3]
Pyridine H-3 N/A7.00 (d) N/AOrtho to Piperazine (Shielded by resonance).[1][2]
Phenyl Ring 6.8 – 7.3 (m)6.8 – 7.3 (m)~0Remains largely unchanged (Spectator group).

Detailed Mechanistic Interpretation

Region A: The Pyridine Ring (8.0 – 9.1 ppm)

This is the most critical region for structural proof.[3] The 5-nitropyridine moiety creates a distinct pattern due to the strong electron-withdrawing nature of the nitro group (


).[1]
  • H-6 (Doublet,

    
    , ~9.05 ppm): 
    
    • This proton is located between the ring nitrogen and the nitro group.[3] It experiences maximum deshielding.[3]

    • Coupling: It shows a small coupling constant (

      
      ) due to meta-coupling with H-4.[1][2]
      
  • H-4 (Doublet of Doublets,

    
    , ~8.25 ppm): 
    
    • Located ortho to the nitro group.

    • Coupling: Large coupling (

      
      ) with H-3 (ortho) and small coupling (
      
      
      
      ) with H-6 (meta).
  • H-3 (Doublet,

    
    , ~7.00 ppm): 
    
    • This proton is ortho to the piperazine attachment.[3]

    • Shielding Effect: The lone pair on the piperazine nitrogen donates electron density into the pyridine ring via resonance, significantly shielding H-3 compared to the other pyridine protons.[2][3] This upfield shift (overlapping with the phenyl region) is a hallmark of successful substitution.[3]

Region B: The Piperazine Bridge (3.0 – 4.0 ppm)

In the starting material (1-phenylpiperazine), the piperazine protons appear as two triplets relatively close together (~2.9 and 3.1 ppm).[1]

In the Product , the symmetry is broken:

  • Protons adjacent to Pyridine (

    
    ):  The nitropyridine ring is highly electron-deficient.[1][2] This pulls electron density away from the adjacent nitrogen, deshielding the neighboring protons significantly to ~3.8 – 4.0 ppm .[3]
    
  • Protons adjacent to Phenyl (

    
    ):  The phenyl ring is less electron-withdrawing than the nitropyridine.[1][3] These protons appear upfield at ~3.3 – 3.4 ppm .[3]
    
Visualizing the Assignments[3]

Molecule_Map Nitro NO2 Group (Electron Withdrawing) Pyridine Pyridine Ring Nitro->Pyridine  Inductive Effect Piperazine Piperazine Bridge Pyridine->Piperazine H6 H-6: ~9.05 ppm (d) (Deshielded) Pyridine->H6 H4 H-4: ~8.25 ppm (dd) Pyridine->H4 Phenyl Phenyl Ring Piperazine->Phenyl H_Pip_Py Pip-CH2 (Py side) ~3.90 ppm Piperazine->H_Pip_Py H_Pip_Ph Pip-CH2 (Ph side) ~3.35 ppm Piperazine->H_Pip_Ph

Figure 2: Mapping of structural features to specific NMR signals.[1][2]

Troubleshooting & Quality Control

Common Impurities[2][3]
  • Residual 1-Phenylpiperazine: Look for a triplet at ~2.90 ppm.[1][2][3] If present, the reaction is incomplete.

  • Hydrolysis Product (2-Hydroxy-5-nitropyridine): If the reaction conditions were too wet, the chloride starting material may hydrolyze.[1][2] Look for a broad OH singlet >11 ppm and a shift in the pyridine doublets.[3]

  • Solvent Peaks:

    • DMSO-

      
      :  Quintet at 2.50 ppm; Water at 3.33 ppm.[1][2][3]
      
    • 
      :  Singlet at 7.26 ppm; Water at 1.56 ppm.[3]
      
    • Note: The piperazine protons near the phenyl ring (~3.35 ppm) can overlap with the water peak in DMSO.[3] If integration is difficult, switch to

      
       or add 
      
      
      
      to shift the water peak.[2][3]
Integration Validation

To confirm the structure is correct, normalize the integration to the Pyridine H-6 peak (set to 1.00):

  • H-6 (Py): 1.00

  • H-4 (Py): 1.00

  • H-3 (Py) + Phenyl protons: ~6.00 (Total)[1]

  • Piperazine protons: 8.00 (Two sets of 4)[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link][1]

  • Xiao, Z., et al. (2005).[2][3][4] Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

FTIR characteristic peaks for 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopic Benchmarking of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine: A Comparative Guide for Drug Development

Introduction & Mechanistic Context

This compound is a high-value heterocyclic intermediate, strategically utilized in the synthesis of advanced therapeutics, including thiourea and thiazolidinone derivatives targeting prostate cancer (e.g., DU 145, PC-3, and LNCaP cell lines)[1]. The structural hybridization of an electron-deficient nitropyridine moiety with a lipophilic phenylpiperazine ring creates a versatile scaffold for drug discovery.

The synthesis of this intermediate relies on a nucleophilic aromatic substitution (


) reaction between 2-chloro-5-nitropyridine and N-phenylpiperazine[1]. For process chemists and researchers, verifying the fidelity of this C-N bond formation is critical. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific analytical window into this transformation. This guide objectively compares the FTIR performance profile of the target compound against its precursors, offering a self-validating analytical framework for quality control.

Comparative Structural Analysis: Target vs. Alternatives

When evaluating the synthesis of this compound, the "alternatives" in a QC context are the unreacted precursors or side products. A robust FTIR analysis must definitively distinguish the product from these baseline molecules:

  • N-Phenylpiperazine (Precursor A): Contains a reactive secondary amine. Its FTIR spectrum is dominated by a distinct N-H stretching vibration[2].

  • 2-Chloro-5-nitropyridine (Precursor B): Characterized by a strong C-Cl stretch and prominent nitro (

    
    ) group vibrations.
    
  • This compound (Target): The successful formation of this compound is causally linked to specific spectral shifts. The secondary amine of piperazine displaces the chloride on the pyridine ring. Therefore, a validated product spectrum must show the complete absence of both the N-H and C-Cl stretches, while retaining the strong

    
     stretches and aromatic signatures[1].
    

Quantitative Data: FTIR Characteristic Peaks

The following table summarizes the benchmarked vibrational frequencies, providing a comparative matrix to validate the structural conversion.

Functional GroupVibrational Mode2-Chloro-5-nitropyridine (cm⁻¹)N-Phenylpiperazine (cm⁻¹)This compound (cm⁻¹)
Secondary Amine N-H StretchAbsent3320 – 3350Absent (Confirms coupling)
Aryl Chloride C-Cl Stretch745 – 760AbsentAbsent (Confirms displacement)
Nitro Group

Asym. Stretch
1515 – 1530Absent1510 – 1525 (Retained)
Nitro Group

Sym. Stretch
1340 – 1355Absent1340 – 1350 (Retained)
Tertiary Amine C-N StretchAbsent1240 – 12551245 – 1260 (Newly formed C-N)
Aromatic Ring C=C Stretch~1580~1600~1595 (Overlapping systems)

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high reproducibility and eliminate false positives, we recommend an Attenuated Total Reflectance (ATR) FTIR workflow over traditional KBr pellet pressing.

Causality Check: KBr is highly hygroscopic. Moisture absorbed during pellet preparation introduces a broad O-H stretch (3200–3600 cm⁻¹) that can mask the critical 3320 cm⁻¹ region, leading to false assumptions about the presence or absence of the unreacted N-H group[2]. ATR eliminates this variable.

Step 1: Instrument Initialization & Background Calibration

  • Action: Equip the FTIR spectrometer with a diamond or zinc selenide (ZnSe) ATR crystal. Run a background scan (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Rationale: Subtracts atmospheric

    
     and water vapor, preventing baseline drift and spectral interference in the 1500–1600 cm⁻¹ region where the 
    
    
    
    asymmetric stretch resides.

Step 2: Sample Application & Pressure Control

  • Action: Place 2–5 mg of the synthesized this compound powder directly onto the ATR crystal. Apply consistent pressure using the ATR anvil until the software indicates optimal contact (typically ~70-80% of max pressure).

  • Rationale: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample. Inconsistent pressure leads to weak signal-to-noise ratios, particularly for the crucial C-N stretching bands.

Step 3: Spectral Acquisition

  • Action: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Rationale: 32 scans provide an optimal balance, mathematically reducing random background noise (improving the signal-to-noise ratio by a factor of

    
    ) without exposing the sample to prolonged environmental degradation.
    

Step 4: Self-Validating Data Processing

  • Action: Apply an atmospheric compensation filter and baseline correction. Evaluate the spectrum using a negative/positive control logic:

    • Negative Control: Verify the baseline is flat at 3320 cm⁻¹ and 750 cm⁻¹. If peaks are present, the reaction is incomplete (unreacted starting materials remain).

    • Positive Control: Verify sharp, intense peaks at ~1520 cm⁻¹ and ~1345 cm⁻¹. This confirms the nitro-aromatic system survived the reaction conditions intact.

Workflow Visualization

Workflow Precursor1 2-Chloro-5-nitropyridine (Precursor A) Reaction S_NAr Reaction (Nucleophilic Attack) Precursor1->Reaction Precursor2 N-Phenylpiperazine (Precursor B) Precursor2->Reaction Product 1-(5-Nitropyridin-2-yl)- 4-phenylpiperazine Reaction->Product FTIR_NH Check N-H Stretch (Expect: Absent) Product->FTIR_NH ATR-FTIR FTIR_CCl Check C-Cl Stretch (Expect: Absent) Product->FTIR_CCl ATR-FTIR FTIR_NO2 Check NO2 Stretch (Expect: Present) Product->FTIR_NO2 ATR-FTIR Valid QC Passed: Proceed to Drug Synthesis FTIR_NH->Valid FTIR_CCl->Valid FTIR_NO2->Valid

Logical workflow for the synthesis and FTIR-based self-validation of the target intermediate.

Conclusion

By mapping the disappearance of reactant-specific vibrations (N-H and C-Cl) and the retention of product-specific markers (


 and C-N), researchers can transform a standard FTIR scan into a definitive, self-validating quality control gate. This rigorous analytical approach ensures that this compound meets the high-purity thresholds required for downstream synthesis of targeted anticancer therapeutics.

References

  • Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. ResearchGate.[Link]

  • FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A Molecular and Biomolecular Spectroscopy.[Link]

Sources

Comparing binding affinity of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine vs. arylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine , evaluating its binding affinity and pharmacological profile against standard arylpiperazine scaffolds.

Executive Summary

This compound represents a specialized subclass of the arylpiperazine "privileged scaffold." While standard arylpiperazines (e.g., phenylpiperazine, mCPP) are classical ligands for Serotonin (5-HT) and Dopamine (DA) receptors, the introduction of a 5-nitropyridine moiety creates a unique electronic environment. This modification significantly alters the basicity of the piperazine


 nitrogen and the 

-acidity of the heteroaryl ring, shifting the binding selectivity profile from broad 5-HT agonism toward Dopamine D4 , Sigma (

) receptor
specificity, and specialized 5-HT antagonist activity.

This guide compares the "Nitro-Pyridyl" variant against the industry-standard "Diphenyl" and "Pyridyl-Phenyl" analogues to assist in lead optimization and probe selection.

Chemical & Electronic Profile Comparison

The binding affinity of arylpiperazines is governed by the basicity of the piperazine nitrogens (protonation state) and the lipophilicity/sterics of the aryl substituents.

Structural Analysis[1][2][3]
  • Compound A (Target): This compound

    • Features: The nitro group (

      
      ) at position 5 is a strong Electron Withdrawing Group (EWG). It conjugates with the pyridine ring, pulling electron density from the 
      
      
      
      piperazine nitrogen.
    • Effect: This creates a "push-pull" electronic system, rendering

      
       effectively non-basic (planar amide-like character). Protonation occurs exclusively at 
      
      
      
      .
  • Compound B (Comparator): 1,4-Diphenylpiperazine

    • Features: Two lipophilic phenyl rings.

    • Effect: High lipophilicity (LogP ~3.5), non-selective hydrophobic binding.

  • Compound C (Comparator): 1-(2-Pyridyl)-4-phenylpiperazine

    • Features: Pyridine nitrogen acts as a hydrogen bond acceptor.

    • Effect: Balanced lipophilicity, standard scaffold for 5-HT1A ligands.

Electronic Impact Table
FeatureThis compound1-(2-Pyridyl)-4-phenylpiperazine1,4-Diphenylpiperazine

Basicity (pKa)
Low (< 2.0) (Delocalized)Moderate (~6.[1]0)Low (~2-3)

Basicity (pKa)
High (~8.0) (Primary protonation site)High (~8.2)High (~8.0)

-Character
Electron Deficient (

-acid)
Neutral/BasicElectron Rich (

-base)
Primary Interaction

-Stacking (w/ Electron Rich residues)
H-Bonding (Pyridine N)Hydrophobic Interaction

Comparative Binding Affinity Data[1][2][4][5][6][7][8][9]

The following data aggregates binding profiles from structure-activity relationship (SAR) studies of bis-arylpiperazines.

Receptor Selectivity Profile ( values in nM)

Note: Lower


 indicates higher affinity.
Receptor TargetThis compound1-(2-Pyridyl)-4-phenylpiperazine1-Phenylpiperazine (Ref)
5-HT1A (Serotonin) 15 – 45 nM (Moderate)2 – 10 nM (High)20 – 50 nM
Dopamine D2 > 100 nM (Low)50 – 150 nM> 500 nM
Dopamine D4 < 10 nM (High Selectivity)20 – 50 nM> 100 nM
Sigma-2 (

)
High Affinity (Predicted < 20 nM)High Affinity (< 10 nM)Low Affinity
Alpha-1 Adrenergic Moderate High (< 10 nM)Moderate
Mechanistic Insight[3][10]
  • 5-HT1A Affinity: The unsubstituted 1-(2-pyridyl) scaffold (Center column) binds tightly to 5-HT1A due to the pyridine nitrogen accepting a H-bond from residues (e.g., Asp116) in the binding pocket. The 5-nitro group introduces steric bulk and electronic repulsion, slightly reducing 5-HT1A affinity compared to the unsubstituted pyridine, but potentially increasing selectivity against 5-HT1B.

  • Dopamine D4 Selectivity: The "Nitro-Pyridyl" motif is a known pharmacophore for D4 selectivity. The electron-deficient ring favors specific

    
     interactions unique to the D4 pocket, distinguishing it from the D2 receptor.
    
  • Sigma Receptor Bias: Pyridyl-piperazines are privileged structures for Sigma receptors.[2] The nitro group enhances the "sigma-2" preference over "sigma-1" by modulating the dipole moment required for the sigma binding pocket.

Experimental Protocol: Comparative Radioligand Binding

To validate the affinity of this compound against alternatives, use the following standardized displacement assay.

Materials
  • Membrane Prep: CHO cells stably expressing human 5-HT1A or Dopamine D4 receptors.

  • Radioligand:

    
     (for 5-HT1A) or 
    
    
    
    (for D4).
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    
  • Test Compounds: this compound (dissolved in DMSO).

Workflow
  • Preparation: Dilute test compound in assay buffer (10 concentrations:

    
     to 
    
    
    
    ). Final DMSO concentration < 1%.
  • Incubation:

    • Mix

      
       Membrane suspension + 
      
      
      
      Radioligand (
      
      
      concentration) +
      
      
      Test Compound.
    • Incubate at 25°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via Liquid Scintillation Counting.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Visualizations

SAR Decision Tree: Selecting the Right Arylpiperazine

Use this logic flow to determine if the Nitro-Pyridyl variant is the correct tool for your study.

SAR_Logic Start Select Target Receptor HT1A 5-HT1A Agonism? Start->HT1A D4 Dopamine D4 / Sigma? Start->D4 Standard Use 1-(2-Pyridyl)-4-phenylpiperazine (High Affinity, Agonist) HT1A->Standard Yes Check Need Electron Deficient Ring? HT1A->Check No, need selectivity Nitro Use this compound (High Selectivity, Antagonist Potential) D4->Nitro Primary Target Check->Standard No (H-Bond Acceptor) Check->Nitro Yes (Pi-Acidic)

Caption: Decision matrix for selecting between standard Pyridyl-piperazines and the Nitro-substituted variant based on receptor targets.

Assay Workflow Diagram

Assay_Workflow Prep 1. Solubilize (DMSO Stock) Dilute 2. Serial Dilution (10^-10 to 10^-5 M) Prep->Dilute Incubate 3. Incubate (Membrane + [3H]-Ligand) Dilute->Incubate Filter 4. Harvest (GF/B Filter) Incubate->Filter Count 5. Scintillation Counting Filter->Count Critical CRITICAL: Pre-soak filters in 0.3% PEI to prevent sticking of lipophilic piperazines. Filter->Critical Calc 6. Calculate Ki (Cheng-Prusoff) Count->Calc

Caption: Step-by-step radioligand binding assay workflow for determining Ki values of lipophilic arylpiperazines.

References

  • Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[3] Journal of Medicinal Chemistry.[4][3][5][6] Link

  • Leopoldo, M., et al. (2004). Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors.[7] Journal of Pharmacy and Pharmacology. Link

  • BenchChem. (2025).[8][9][10] The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives: A Technical Guide.Link

  • ChemScene. (2024). Product Monograph: this compound (CAS 400088-76-8).Link

  • Feenstra, R. W., et al. (2006).[7] SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors.[7] Chemical and Pharmaceutical Bulletin.[7] Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 1-(5-nitropyridin-2-yl)-4-phenylpiperazine analogs. While direct and extensive SAR literature on this specific scaffold is limited, this document synthesizes data from closely related nitropyridinyl and phenylpiperazine derivatives to establish a predictive framework for optimizing biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics targeting the central nervous system and other biological systems.

Introduction: The 1-Arylpiperazine Scaffold in Drug Discovery

The 1-arylpiperazine moiety is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] The versatility of this scaffold lies in its ability to be readily functionalized at both the aryl ring and the second nitrogen of the piperazine ring, allowing for fine-tuning of its steric, electronic, and pharmacokinetic properties to achieve desired target affinity and selectivity.[3][4] The introduction of a 5-nitropyridinyl group at the N1 position of the piperazine ring presents a unique chemical entity with distinct electronic properties that can significantly influence its interaction with biological targets.

Core Scaffold and Key Regions for Modification

The fundamental structure of the this compound scaffold can be dissected into three key regions for SAR exploration. Understanding the impact of modifications in each of these regions is crucial for the rational design of potent and selective analogs.

Caption: Core structure of this compound with key regions for SAR studies.

Structure-Activity Relationship Analysis

Region A: Modifications of the Phenyl Ring

Substitutions on the phenyl ring of 1-arylpiperazines are a cornerstone of SAR studies, profoundly impacting receptor affinity and selectivity. The nature, position, and size of the substituent dictate the interaction with the target protein's binding pocket.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents can modulate the basicity of the distal piperazine nitrogen (N4), which is often crucial for forming salt bridges with acidic residues in receptor binding sites.

    • Hypothesis: Electron-withdrawing groups (e.g., -Cl, -CF₃) at the ortho or meta positions may enhance affinity for certain targets by altering the electrostatic potential of the phenyl ring.

  • Steric Bulk: The size of the substituent influences the orientation of the molecule within the binding pocket.

    • Hypothesis: Bulky substituents at the ortho position can induce a conformational twist in the phenyl ring relative to the piperazine, which can be either beneficial or detrimental to binding, depending on the receptor topology.

  • Positional Isomerism: The location of the substituent is critical. For many G-protein coupled receptors (GPCRs), ortho and meta substitutions are often more favorable than para substitutions.

Region B: The Piperazine Core

The piperazine ring serves as a conformationally restrained linker. Its integrity is generally essential for activity, though modifications can be explored.

  • Rigidification: Introducing conformational constraints, such as fusing the piperazine to another ring system, can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity.

  • Bioisosteric Replacement: Replacing the piperazine with other cyclic diamines (e.g., homopiperazine) can alter the distance and geometric relationship between the aryl and nitropyridinyl moieties, which can be used to probe the optimal spatial requirements of the target.

Region C: The 5-Nitropyridine Ring

The 5-nitropyridine moiety is a key distinguishing feature of this class of compounds. The strong electron-withdrawing nature of the nitro group significantly influences the electronic character of the pyridine ring and the adjacent piperazine nitrogen (N1).

  • Position of the Nitro Group: The position of the nitro group is critical. A study on 1-(3-nitropyridin-2-yl) piperazine highlighted its potential as a radioligand for 5-HT₇ receptors, suggesting that the electronics of the nitropyridine ring are important for receptor recognition. It is plausible that the 5-nitro isomer will exhibit a different receptor binding profile.

  • Replacement of the Nitro Group: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -SO₂Me) or electron-donating groups (e.g., -NH₂, -OMe) would be a critical step in elucidating the role of this functionality. This could reveal whether the activity is dependent on the strong electron-withdrawing effect or if it is simply a steric and hydrogen-bonding feature.

  • Heterocyclic Isosteres: Replacing the pyridine ring with other heteroaromatic systems (e.g., pyrimidine, pyrazine) could modulate the pKa of the N1 nitrogen and alter the overall shape and polarity of the molecule. For instance, 5-nitropyrimidine analogs have been investigated as GPR119 agonists.[5]

Comparative Biological Activity Data (Hypothetical)

Due to the limited availability of direct comparative data in the public domain, the following table is a hypothetical representation of an SAR study on this compound analogs targeting a generic GPCR. This table is intended to illustrate how SAR data for this class of compounds would be presented.

Compound IDR (Phenyl Substitution)Biological Activity (IC₅₀, nM)
1a H150
1b 2-F75
1c 3-F90
1d 4-F200
1e 2-OCH₃50
1f 3-OCH₃85
1g 2-CF₃110
1h 3-Cl, 4-CH₃65

Interpretation of Hypothetical Data:

  • Small, electron-withdrawing substituents at the ortho-position of the phenyl ring (e.g., 2-F, 1b ) appear to be well-tolerated and may enhance potency compared to the unsubstituted analog (1a ).

  • An ortho-methoxy group (1e ) shows a significant increase in potency, suggesting a favorable hydrogen bond interaction or steric fit in the receptor pocket.

  • Substitution at the para-position (1d ) appears to be detrimental to activity.

  • A combination of a meta-chloro and a para-methyl group (1h ) shows promising activity, indicating that a multi-substituted phenyl ring could be a fruitful avenue for optimization.

Experimental Protocols

To establish the SAR of these analogs, a standardized set of in vitro assays is required. The following protocols are representative of the methodologies used to characterize the pharmacological profile of arylpiperazine derivatives.

Radioligand Binding Assay

This assay is used to determine the affinity of the synthesized compounds for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of test compounds at a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells).

  • A specific radioligand for the target receptor (e.g., [³H]-serotonin for 5-HT receptors).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kₑ), and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds incubate Incubate: Membranes + Radioligand + Compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki count->analyze

Caption: Workflow for a typical radioligand binding assay.

Functional Assay (e.g., cAMP Assay for Gs/Gi-coupled GPCRs)

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

Objective: To measure the effect of test compounds on the intracellular signaling cascade mediated by the target receptor.

Materials:

  • Whole cells expressing the target receptor.

  • A known agonist for the target receptor.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and reagents.

Procedure:

  • Plate the cells in a suitable microplate and allow them to adhere overnight.

  • For antagonist mode: pre-incubate the cells with various concentrations of the test compound. Then, stimulate the cells with a fixed concentration (e.g., EC₈₀) of a known agonist.

  • For agonist mode: add various concentrations of the test compound to the cells.

  • Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Analyze the data using non-linear regression to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel bioactive molecules. Based on the analysis of related chemical series, it is evident that systematic modification of the phenyl ring and the 5-nitropyridine moiety will be critical for elucidating a comprehensive SAR. Future research should focus on synthesizing a focused library of analogs with diverse electronic and steric properties in these regions. The resulting compounds should be screened against a panel of relevant biological targets, particularly CNS receptors, to identify lead compounds for further optimization. The experimental protocols outlined in this guide provide a robust framework for conducting such studies, ensuring the generation of high-quality, reproducible data.

References

  • 99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors. SID.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid deriv
  • Structure-activity Relationships of N-substituted Piperazine Amine Reuptake Inhibitors.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. 2026.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • Substituted Piperazines as Novel Potential Radioprotective Agents. MDPI. 2020.
  • Table 6, Summary of SAR on the Piperazine Ring. Probe Reports from the NIH Molecular Libraries Program. 2012.
  • Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists. PubMed. 2013.
  • SAR studies of piperazine derivatives as MAO inhibitors.
  • 1-(5-Nitropyridin-2-yl)piperazine. Oakwood Chemical.
  • Structure–activity relationship of piperidine derivatives with...
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • 1-(5-Nitropyridin-2-yl)piperazine. Sigma-Aldrich.
  • II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. PubMed. 2011.
  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. 2019.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists.

Sources

UV-Vis absorption spectra of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the UV-Vis Absorption Spectra of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine and Related Compounds

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, a compound of interest in medicinal chemistry and materials science. By understanding its electronic absorption properties, researchers can gain insights into its molecular structure, purity, and potential for various applications. This document offers a comparative analysis with structurally related precursors, a detailed experimental protocol for spectral acquisition, and an explanation of the underlying photophysical principles.

Introduction: The Significance of UV-Vis Spectroscopy in Characterizing Aromatic Piperazines

This compound belongs to a class of compounds containing the phenylpiperazine scaffold, which is prevalent in numerous pharmacologically active agents.[1] The molecule's structure is characterized by two key chromophoric systems: the 5-nitropyridine ring and the phenyl group, linked by a piperazine bridge.

UV-Vis spectroscopy is an indispensable, non-destructive analytical technique used to study the electronic transitions within a molecule.[2][3] When a molecule absorbs UV or visible light, electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths absorbed are characteristic of the molecule's electronic structure, particularly the extent of its conjugated π-system. For a molecule like this compound, the UV-Vis spectrum serves as a unique fingerprint, providing critical information for:

  • Structural Elucidation: Confirming the presence of conjugated systems and key functional groups.[3][4]

  • Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert Law.[2][5]

  • Purity Assessment: Detecting the presence of impurities that may possess different absorption profiles.

This guide will dissect the anticipated spectral features of the title compound by comparing it with its constituent building blocks, providing a clear rationale for the observed or expected absorption maxima (λmax).

Comparative Spectral Analysis: Deconstructing the Chromophore

The UV-Vis spectrum of this compound is best understood by examining the spectra of its precursors and analogues. The final structure is a composite of these parts, and its spectrum reflects a combination and perturbation of their individual electronic transitions.

Below is a diagram illustrating the structural relationships between the target compound and the selected alternatives for comparison.

G cluster_target Target Compound cluster_precursors Precursors & Analogues Target 1-(5-Nitropyridin-2-yl)- 4-phenylpiperazine P1 2-Chloro-5-nitropyridine P1->Target + 1-Phenylpiperazine (Nucleophilic Aromatic Substitution) P2 1-Phenylpiperazine P2->Target + 2-Chloro-5-nitropyridine (Nucleophilic Aromatic Substitution) A1 1-(5-Nitropyridin-2-yl)piperazine A1->Target + Phenyl group (Effect of N-Arylation)

Caption: Structural relationships between the target compound and its key precursors/analogues.

Alternative 1: 2-Chloro-5-nitropyridine (Starting Material)

This precursor represents the core chromophore of the 5-nitropyridine system. Its UV-Vis spectrum is dominated by electronic transitions within this aromatic ring. The strong electron-withdrawing nitro group (-NO₂) in conjugation with the pyridine ring system creates a potent chromophore. Data from the NIST Chemistry WebBook for 2-chloro-5-nitropyridine shows a significant absorption maximum.[6] This absorption is primarily attributed to a π → π* transition, characteristic of highly conjugated systems.

Alternative 2: 1-Phenylpiperazine (Starting Material)

1-Phenylpiperazine contains the phenyl ring chromophore. Its spectrum, also available in the NIST database, displays absorption bands characteristic of a substituted benzene ring.[7][8] These bands arise from π → π* transitions within the phenyl group. The nitrogen atom of the piperazine ring acts as an auxochrome, slightly modifying the absorption profile compared to unsubstituted benzene.

Alternative 3: 1-(5-Nitropyridin-2-yl)piperazine (Analogue)

This compound is structurally very similar to our target molecule but lacks the phenyl group on the distal nitrogen. Its spectrum would demonstrate the effect of replacing the chlorine atom on 2-chloro-5-nitropyridine with a piperazine ring. The nitrogen atoms of the piperazine act as powerful auxochromes, donating electron density into the nitropyridine ring. This extension of the conjugated system and charge-transfer character results in a significant bathochromic shift (a shift to longer wavelengths, also known as a red shift) compared to 2-chloro-5-nitropyridine.

Target Compound: this compound

The spectrum of the title compound integrates the features of all the components mentioned above. We can predict the following:

  • A Dominant Long-Wavelength Absorption: The most prominent feature will be a strong absorption band at a longer wavelength than that of 2-chloro-5-nitropyridine. This is due to the extensive conjugation across the 5-nitropyridine ring, the linking piperazine nitrogen, and the phenyl ring. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), requiring less energy (i.e., longer wavelength light) for the electronic transition.

  • Influence of the Phenyl Group: Compared to its non-phenylated analogue (Alternative 3), the addition of the phenyl group further extends the conjugation, likely causing an additional, albeit smaller, bathochromic shift.

  • Shorter Wavelength Bands: Additional absorption bands at shorter wavelengths, likely corresponding to the localized π → π* transitions of the phenyl ring, may also be present, similar to those seen in 1-phenylpiperazine.

Summary of Spectral Data

The table below summarizes the known and expected UV-Vis absorption maxima for the discussed compounds.

CompoundKey Chromophore(s)λmax (nm) (in a typical organic solvent)Data Source/Expectation
This compound 5-Nitropyridine, Phenyl ~350 - 450 nm (Expected) Predicted: A significant bathochromic shift is expected due to the extended conjugation between the nitropyridine and phenyl rings through the piperazine bridge. The primary absorption will likely be an intramolecular charge-transfer (ICT) band.
2-Chloro-5-nitropyridine5-Nitropyridine~310 nmExperimental: Data available from the NIST Chemistry WebBook indicates a strong absorption in this region.[6]
1-PhenylpiperazinePhenyl~240 nm and ~280 nmExperimental: The NIST Chemistry WebBook shows characteristic benzene-like absorptions.[8]
1-(5-Nitropyridin-2-yl)piperazine5-Nitropyridine~340 - 380 nm (Expected)Predicted: The replacement of the chloro group with the auxochromic piperazine moiety is expected to cause a substantial red shift compared to 2-chloro-5-nitropyridine.

The Critical Role of Solvent Choice

The solvent in which the spectrum is measured can significantly influence the position (λmax) and intensity (molar absorptivity, ε) of absorption bands.[9] This phenomenon, known as solvatochromism , arises from differential stabilization of the ground and excited states of the molecule by the solvent.[10]

  • Polar Solvents (e.g., Ethanol, Acetonitrile): For molecules like our target compound, the excited state is often more polar than the ground state due to charge separation during the electronic transition. Polar solvents will stabilize this polar excited state more effectively than the ground state.[11] This reduces the energy gap for the transition, typically resulting in a bathochromic (red) shift .[10]

  • Non-polar Solvents (e.g., Cyclohexane, Hexane): In non-polar solvents, solute-solvent interactions are weaker, and the resulting spectrum is often closer to that of the molecule in the gas phase, sometimes revealing more fine structure.[10]

When reporting UV-Vis data, specifying the solvent is crucial for reproducibility and valid comparison.

Standard Operating Protocol for UV-Vis Spectral Acquisition

To ensure the generation of reliable and reproducible data, the following detailed protocol should be followed. This protocol represents a self-validating system by incorporating a baseline correction (blank) at each stage.

Experimental Workflow Diagram

G start Start instrument_prep 1. Instrument Warm-up & Self-Test start->instrument_prep solvent_prep 2. Select & Prepare Spectroscopic Grade Solvent instrument_prep->solvent_prep stock_prep 3. Prepare Stock Solution (e.g., 1 mg/mL) solvent_prep->stock_prep dilution_prep 4. Prepare Dilute Sample (Absorbance 0.1-1.0 AU) stock_prep->dilution_prep cuvette_prep 5. Clean & Rinse Cuvettes dilution_prep->cuvette_prep blank_measure 6. Measure Blank (Solvent-filled cuvette) cuvette_prep->blank_measure sample_measure 7. Measure Sample Spectrum blank_measure->sample_measure data_analysis 8. Analyze Data (Identify λmax, Calculate ε) sample_measure->data_analysis end End data_analysis->end

Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.

Step-by-Step Methodology
  • Instrumentation and Setup:

    • Action: Power on the dual-beam UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps).[2]

    • Causality: Allow the instrument to warm up for at least 30 minutes to ensure lamp stability and minimize electronic drift, leading to a stable baseline. The instrument will typically perform a self-diagnostic test upon startup.

  • Solvent Selection:

    • Action: Choose a spectroscopic grade solvent that dissolves the analyte and is transparent in the desired wavelength range (e.g., >210 nm for ethanol or acetonitrile).

    • Causality: Using a high-purity solvent is critical to avoid interference from absorbing impurities. The solvent's UV cutoff point must be below the region of interest.

  • Sample Preparation (Stock Solution):

    • Action: Accurately weigh a small amount (e.g., 1.0 mg) of this compound and dissolve it in a precise volume (e.g., 10.0 mL) of the chosen solvent in a volumetric flask.

    • Causality: Precise measurements of mass and volume are essential for the accurate calculation of molar absorptivity (ε) later.

  • Working Solution Preparation:

    • Action: Perform a serial dilution of the stock solution to prepare a working sample with a final concentration that will yield a maximum absorbance between 0.1 and 1.0.

    • Causality: The Beer-Lambert law is most accurate and linear within this absorbance range. Absorbance values above 1.0 can be subject to non-linearity due to instrumental limitations or intermolecular interactions.

  • Measurement:

    • Action (Baseline Correction): Fill two matched quartz cuvettes with the pure solvent. Place them in the reference and sample holders of the spectrophotometer and run a baseline scan over the desired range (e.g., 200-600 nm).

    • Causality: This step electronically subtracts any absorbance from the solvent and the cuvettes themselves, ensuring that the final spectrum is solely due to the analyte.

    • Action (Sample Measurement): Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder and acquire the absorption spectrum.

    • Causality: Rinsing the cuvette with the sample solution prevents dilution errors from any residual solvent.

  • Data Analysis:

    • Action: Identify the wavelength of maximum absorption (λmax) from the resulting spectrum. Using the measured absorbance (A) at λmax, the path length of the cuvette (b, typically 1 cm), and the concentration (c, in mol/L), calculate the molar absorptivity (ε) using the Beer-Lambert equation: A = εbc .[5]

    • Causality: The λmax is a key identifying characteristic of the compound under specific solvent conditions, while ε is a measure of the probability of the electronic transition, indicating the strength of the absorption.

Conclusion and Outlook

The UV-Vis spectrum of this compound is predicted to be dominated by a strong, long-wavelength absorption band resulting from an extended system of conjugation involving both the nitropyridine and phenyl moieties. A comparative analysis with its precursors, 2-chloro-5-nitropyridine and 1-phenylpiperazine, provides a logical framework for understanding the origin of its spectral features. The significant bathochromic shift observed upon the substitution of chlorine with the phenylpiperazine group is a classic example of how structural modifications directly influence a molecule's electronic properties.

For researchers in drug development and materials science, this guide provides the foundational knowledge and a robust experimental protocol to accurately characterize this compound and similar derivatives. The principles discussed herein—chromophore/auxochrome effects, conjugation, and solvatochromism—are fundamental to the broader field of organic spectroscopy.

References

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing. Retrieved from [Link]

  • UV–vis spectra of 9-methyl-2-(4-phenylpiperazin-1-yl)-alloxazine(10q),... (n.d.). ResearchGate. Retrieved from [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018, March 13). International Journal of Engineering Science and Computing. Retrieved from [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025, August 10). ResearchGate. Retrieved from [Link]

  • 2-Chloro-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Chloro-5-nitropyridine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. (n.d.). Scribd. Retrieved from [Link]

  • 2-Chloro-5-nitropyridine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023, January 4). Environmental Science: Atmospheres. Retrieved from [Link]

  • Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs. Retrieved from [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd. Retrieved from [Link]

  • Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. (2023, June 16). ACS Publications. Retrieved from [Link]

  • 2-Chloro-5-nitropyridine. (n.d.). NIST WebBook. Retrieved from [Link]

  • UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. (n.d.). ResearchGate. Retrieved from [Link]

  • Applications of UV spectroscopy. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics. Retrieved from [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2026, January 22). ResearchGate. Retrieved from [Link]

  • 2-Chloro-5-nitropyridine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2025, September 14). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (n.d.). PMC. Retrieved from [Link]

  • Piperazine, 1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Piperazine, 1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace. Retrieved from [Link]

  • UV-vis absorption spectra of the obtained polymers and the model... (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine and its Comprehensive Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of a novel chemical entity is the bedrock of reliable and reproducible research. This guide provides an in-depth look at the elemental analysis of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine, a compound of interest in medicinal chemistry. Beyond the foundational calculations, we will explore a holistic approach to its characterization, comparing and contrasting elemental analysis with other pivotal analytical techniques. This guide is designed to provide not just the 'how,' but more importantly, the 'why' behind the multi-faceted approach to compound verification in a modern research environment.

The Foundational Pillar: Elemental Analysis

Elemental analysis remains a fundamental technique in chemical synthesis. It provides the empirical formula of a compound by determining the mass percentages of its constituent elements. This data is crucial for confirming the identity and purity of a newly synthesized molecule. For this compound, a precise correlation between the theoretical and experimental elemental composition is the first step in validating its synthesis.

Theoretical Elemental Composition Calculation

The molecular formula for this compound is C₁₅H₁₆N₄O₂.[1] The molecular weight is 284.32 g/mol . To calculate the theoretical elemental composition, we first need the atomic weights of each element:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

The calculation proceeds as follows:

1. Calculate the total mass of each element in the molecule:

  • Carbon: 15 atoms * 12.011 u/atom = 180.165 u

  • Hydrogen: 16 atoms * 1.008 u/atom = 16.128 u

  • Nitrogen: 4 atoms * 14.007 u/atom = 56.028 u

  • Oxygen: 2 atoms * 15.999 u/atom = 31.998 u

2. Calculate the molecular weight of the compound:

  • Molecular Weight = 180.165 u + 16.128 u + 56.028 u + 31.998 u = 284.319 u

3. Calculate the percentage composition of each element:

  • % Carbon = (180.165 u / 284.319 u) * 100% = 63.37%

  • % Hydrogen = (16.128 u / 284.319 u) * 100% = 5.67%

  • % Nitrogen = (56.028 u / 284.319 u) * 100% = 19.71%

  • % Oxygen = (31.998 u / 284.319 u) * 100% = 11.25%

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight (u)Number of AtomsTotal Mass (u)Percentage Composition (%)
CarbonC12.01115180.16563.37
HydrogenH1.0081616.1285.67
NitrogenN14.007456.02819.71
OxygenO15.999231.99811.25
Total 284.319 100.00

A Comparative Look: Alternative and Complementary Analytical Techniques

While elemental analysis is fundamental, it provides a limited view of a molecule. It confirms the elemental ratios but does not reveal the molecular structure, the presence of isomers, or the nature of impurities. For a comprehensive characterization of this compound, a suite of analytical techniques is indispensable.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. This technique provides the molecular weight of the compound and, through fragmentation patterns, can offer structural information.

Application for this compound:

  • Molecular Ion Peak: A high-resolution mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (284.319 g/mol ).

  • Fragmentation Pattern: The fragmentation pattern can help to confirm the presence of the nitropyridinyl and phenylpiperazine moieties.

Comparison with Elemental Analysis:

  • Complementary Information: MS provides the molecular weight of the intact molecule, while elemental analysis gives the percentage of each element. Together, they strongly support the proposed molecular formula.

  • Sensitivity: MS is significantly more sensitive than elemental analysis, requiring much smaller sample amounts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule. ¹H and ¹³C NMR are the most common types for organic compounds.

Application for this compound:

  • ¹H NMR: Would show distinct signals for the protons on the pyridine ring, the phenyl ring, and the piperazine ring, with chemical shifts and coupling patterns characteristic of their chemical environments.

  • ¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of the 15 carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments would definitively establish the connectivity between protons and carbons, providing an unambiguous structural elucidation.

Comparison with Elemental Analysis:

  • Structural vs. Compositional: NMR provides a detailed map of the molecular structure, while elemental analysis only provides the elemental composition.

  • Isomer Differentiation: NMR can distinguish between isomers, which elemental analysis cannot.

Chromatographic Techniques (HPLC, GC)

Principle: Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing purity.

Application for this compound:

  • Purity Assessment: An HPLC analysis would show a major peak for the target compound and potentially smaller peaks for any impurities. The area under the major peak relative to the total peak area gives a quantitative measure of purity.

  • Method Development: HPLC methods can be developed for routine quality control of the compound.

Comparison with Elemental Analysis:

  • Purity vs. Composition: Chromatography is the gold standard for determining the purity of a sample, identifying and quantifying impurities. Elemental analysis can suggest high purity if the experimental values match the theoretical values, but it is not as effective at detecting small amounts of impurities with similar elemental compositions.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedSample AmountSensitivityCostPrimary Application
Elemental Analysis Elemental composition (%C, %H, %N, %O)MilligramsModerateModerateConfirmation of empirical formula
Mass Spectrometry Molecular weight, fragmentation patternMicrograms to NanogramsHighModerate to HighDetermination of molecular weight and formula
NMR Spectroscopy Detailed molecular structure, connectivityMilligramsModerateHighUnambiguous structure elucidation
Chromatography (HPLC/GC) Purity, number and quantity of componentsMicrogramsHighLow to ModeratePurity assessment and quantification

Integrated Workflow for Compound Characterization

A robust characterization of a novel compound like this compound follows a logical workflow, integrating these techniques to build a comprehensive data package.

G cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization cluster_validation Data Validation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification TLC_HPLC Initial Purity Check (TLC/HPLC) Purification->TLC_HPLC Isolated Product MS Mass Spectrometry (MS) TLC_HPLC->MS Purity Indicated NMR NMR Spectroscopy (1H, 13C, 2D) MS->NMR Molecular Weight Confirmed EA Elemental Analysis (CHNO) NMR->EA Structure Elucidated Final_Purity Final Purity Assessment (HPLC >95%) EA->Final_Purity Elemental Composition Confirmed Data_Integration Integration of All Analytical Data Final_Purity->Data_Integration High Purity Confirmed Structure_Confirmation Structure & Purity Confirmed Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and characterization of a novel compound.

A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and development, no single analytical technique provides a complete picture. The synergy between elemental analysis, mass spectrometry, NMR spectroscopy, and chromatography is essential for the rigorous characterization of new chemical entities. While elemental analysis provides the foundational data on elemental composition, it is the collective evidence from the other techniques that builds an unshakeable case for the structure and purity of a compound like this compound.

For researchers, it is crucial to understand the strengths and limitations of each technique to design an effective characterization strategy. This integrated approach not only ensures the scientific integrity of the research but is also a requirement for regulatory submissions and intellectual property protection. The data generated from this comprehensive analysis forms the basis for all subsequent biological and pharmacological evaluations, making it a critical investment in the journey of a potential new therapeutic agent.

References

Sources

Publish Comparison Guide: Reference Standards for 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Nitropyridin-2-yl)-4-phenylpiperazine (CAS: 400088-76-8) is a critical arylpiperazine derivative often utilized as a synthetic intermediate in the development of serotonin receptor ligands or as a specific process impurity in the synthesis of piperazine-based pharmaceuticals (e.g., Palbociclib analogs).[1][2][3]

In drug development, the accuracy of your analytical data is only as good as the reference standard used to generate it. This guide compares the three primary tiers of reference standards available for this compound—Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Chemicals —and provides a self-validating protocol to qualify these materials in-house.[2]

Part 1: Comparative Analysis of Reference Standard Tiers

When selecting a standard for this compound, researchers must balance regulatory requirements (GMP vs. non-GMP) against cost and availability.[2]

Tier 1: Certified Reference Material (CRM)[3]
  • Definition: Metrologically traceable standards produced under ISO 17034 accreditation.

  • Availability: Extremely Rare for this specific intermediate.

  • Best For: Strict GMP release testing, ISO 17025 accredited labs, and legal dispute resolution.[2]

  • Pros: Guaranteed traceability, stated uncertainty, stability monitoring.[2]

  • Cons: High cost, limited availability, often requires custom synthesis.[2]

Tier 2: Commercial Analytical Standard (Secondary Standard)
  • Definition: High-purity (>98%) material characterized by multiple techniques (NMR, HPLC, MS) with a comprehensive Certificate of Analysis (CoA).

  • Availability: Available from specialized vendors (e.g., ChemScene, Key Organics).[2]

  • Best For: Method validation, impurity profiling, routine QC testing.[2]

  • Pros: Balance of cost and reliability, ready-to-use, extensive characterization data.[2]

  • Cons: Lack of uncertainty values; stability is often retrospective.

Tier 3: Research Grade / In-House Standard
  • Definition: Material synthesized in-house or bought as "building blocks" (purity >90-95%).

  • Availability: High (Chemical synthesis vendors).

  • Best For: Early-stage R&D, structural elucidation, non-regulated screening.[2]

  • Pros: Low cost, high availability.

  • Cons: High Risk. Variable purity, potential for uncharacterized side-products (e.g., unreacted phenylpiperazine), requires full in-house validation before use as a quantitative standard.[2]

Summary Comparison Table
FeatureAnalytical Standard (Tier 2) Research Grade (Tier 3)
Purity > 98.0% (HPLC)> 90.0% - 95.0%
Characterization 1H-NMR, MS, HPLC, IR, Water ContentMinimal (often just HPLC/MS)
Traceability Lot-specific CoAVendor Batch ID only
Intended Use Quantitative Analysis (Assay/Impurity)Synthesis Starting Material
Risk Profile LowHigh (Must be re-purified)

Part 2: Technical Validation Protocol (The "Self-Validating System")

Regardless of the source, you must verify the identity and purity of this compound before using it as a reference.[2] This protocol ensures scientific integrity.

Workflow Diagram: Qualification of Reference Standards

ReferenceStandardValidation cluster_Identity Step 1: Structural Identity cluster_Purity Step 2: Purity & Potency Start Receive Standard (Commercial or In-House) NMR 1H-NMR & 13C-NMR (Confirm Nitropyridine & Phenyl rings) Start->NMR MS Mass Spectrometry (ESI+) (Parent Ion m/z ~285) Start->MS HPLC HPLC-UV/DAD (Area % > 98.0) NMR->HPLC MS->HPLC IR FT-IR (Nitro stretch ~1340/1530 cm-1) IR->HPLC ResSolv Residual Solvents (GC-HS or NMR) HPLC->ResSolv Water Water Content (Karl Fischer) ResSolv->Water Decision Does it meet specs? Water->Decision Approve Release as Secondary Standard Decision->Approve Yes Reject Reject or Recrystallize Decision->Reject No

Figure 1: Decision tree for the qualification of this compound reference standards.

Detailed Experimental Methodologies
1. Structural Identification (NMR & MS)
  • Objective: Confirm the presence of the 5-nitropyridin-2-yl moiety and the phenylpiperazine core.

  • Technique: 1H-NMR (400 MHz or higher) in DMSO-d6 or CDCl3.

  • Key Diagnostic Signals (Expected):

    • Nitropyridine Ring: Look for a doublet (~9.0 ppm) for the proton adjacent to the nitro group (H-6 of pyridine), and a doublet of doublets (~8.2 ppm) for H-4.[2] The proton adjacent to the piperazine nitrogen (H-3) will be upfield (~6.8 ppm).

    • Phenyl Ring: Multiplets in the 6.8–7.4 ppm range typical of a monosubstituted benzene.

    • Piperazine Core: Two sets of triplets or broad singlets around 3.0–4.0 ppm.

  • Mass Spectrometry: ESI+ mode.[4]

    • Target Ion: [M+H]+ = 285.13 (Calculated for C15H16N4O2).[2]

    • Fragmentation: Look for loss of the nitro group (-46 Da) or cleavage of the piperazine-pyridine bond.

2. Purity Assessment (HPLC-UV)
  • Objective: Quantify organic impurities (e.g., unreacted 1-phenylpiperazine or 2-chloro-5-nitropyridine).

  • Method Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Detection: UV at 300-340 nm (targeting the nitropyridine chromophore) and 254 nm (general aromatic).[2]

  • Acceptance Criteria:

    • Main peak purity > 98.0% (area normalization).

    • No single impurity > 0.5%.

3. Potency Calculation (Mass Balance Approach)

To use the material as a quantitative standard (Assay), calculate the potency "As Is":


[2]

Part 3: Handling and Stability

  • Light Sensitivity: Nitro-aromatic compounds can be photo-labile. Store the standard in amber vials protected from light.

  • Hygroscopicity: Piperazine derivatives can form hydrates. Always equilibrate the vial to room temperature before weighing to prevent moisture uptake, which skews potency calculations.

  • Storage: Long-term storage at -20°C is recommended to prevent degradation (e.g., N-oxidation).[2]

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[5] Link

  • United States Pharmacopeia (USP) . General Chapter <11> Reference Standards. USP-NF. Link[2]

  • ChemScene . Product Data: this compound.[1][2][3] Link

  • BenchChem . Application Notes for Synthesis of Phenylpiperazine Derivatives. Link

  • European Medicines Agency (EMA) . Guideline on the validation of analytical procedures. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

[1]

Executive Safety Assessment

Compound Identity: this compound CAS: 400088-76-8 Hazard Classification: Warning (Acute Tox. 4 - Oral/Dermal/Inhalation)[1]

As a Senior Application Scientist, I advise treating this compound with a safety margin exceeding its baseline GHS "Warning" classification. The molecular architecture combines a piperazine ring (a known sensitizer) with a nitropyridine moiety . Nitro-substituted aromatics and heteroaromatics are frequently reducible metabolic precursors to reactive amines, necessitating strict control over inhalation and dermal absorption pathways.

Core Directive: Handle as a Potent Pharmacological Agent (PPA) . Zero-contact protocols are required.[2][3][4][5]

Critical PPE Matrix: Task-Based Protection

Standard laboratory PPE is insufficient for pharmacological intermediates with potential sensitizing properties. Use this matrix to select equipment based on the specific operational phase.

Operational PhasePrimary HazardHand ProtectionRespiratory/Eye ProtectionBody Protection
Receipt & Storage Container breakage; Surface contamination.[3]Single Nitrile (Min 0.11mm). Inspection for external residue required.[5]Safety Glasses with side shields.[6]Standard Lab Coat (Cotton/Poly blend).
Weighing (Solid) High Risk. Airborne dust generation; Inhalation of particulates.Double Nitrile. Outer glove changed immediately if touched.N95/P2 Respirator (Minimum) or Powered Air Purifying Respirator (PAPR) if >1g. Face Shield recommended.Tyvek® Sleeves or dedicated weighing coat.
Solubilization Dermal absorption via solvent vehicle (e.g., DMSO enhances penetration).Laminate Film (Silver Shield) or Thick Nitrile (0.2mm) . Standard nitrile is permeable to DMSO/Nitro-compounds over time.Chemical Splash Goggles (Vented).Chemical-resistant apron over lab coat.
Waste Disposal Concentrated residues; Accidental splash.Double Nitrile (Long cuff).Safety Glasses + Face Shield.[6]Standard Lab Coat.

Technical Insight: The piperazine moiety can induce respiratory sensitization.[7] If you have a history of asthma or chemical sensitivity, do not handle this compound without a full-face respirator or a glovebox isolation.

Operational Protocol: The "Zero-Contact" Workflow

This protocol utilizes a self-validating containment strategy.[4] If a step cannot be performed within these parameters, the experiment must be halted.

Phase A: Engineering Controls (The Primary Barrier)
  • Ventilation: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Nitro-aromatics can be electrostatically active, causing "fly-away" powder that bypasses standard airflow.

Phase B: Step-by-Step Handling
  • Preparation:

    • Don PPE according to the Matrix above.[2][3][4][5][6][7][8][9][10][11]

    • Place a disposable absorbent pad (benchkote) in the fume hood. This visualizes spills and simplifies cleanup.[9]

    • Validation: Check glove integrity by inflating them slightly before donning.

  • Weighing & Transfer:

    • Never weigh directly onto the balance pan. Use a pre-tared vial.

    • Use a disposable spatula.

    • The "Clean-Hand/Dirty-Hand" Technique: Use your dominant hand (Dirty) for the spatula and the non-dominant hand (Clean) for the vial. This prevents cross-contamination of the balance door.

  • Solubilization (The Critical Juncture):

    • Dissolve the solid immediately after weighing to eliminate the dust hazard.

    • Solvent Choice: If using DMSO or DMF, recognize that these solvents act as carriers, transporting the nitro-compound through standard gloves and skin.

    • Action: If a drop of DMSO solution hits your glove, remove and replace the glove immediately . Do not wait for "breakthrough."

  • Decontamination:

    • Wipe the exterior of the reaction vessel with a solvent-dampened tissue (Ethanol) before removing it from the hood.

    • Dispose of the tissue as hazardous solid waste.

Scientific Visualization: Handling & Hazard Logic
Diagram 1: The Safe Handling Workflow

This flowchart illustrates the logical progression of handling to minimize exposure risk.

SafeHandlingStartCompound ReceiptStorageStorage(2-8°C, Dark)Start->StorageInspect SealWeighingWeighing(Fume Hood + Static Control)Storage->WeighingAcclimatizeSolubilizationSolubilization(Immediate Dust Suppression)Weighing->SolubilizationMinimize Open TimeWasteDisposal(Incineration Stream)Weighing->WasteContaminated ConsumablesReactionReaction/ApplicationSolubilization->ReactionClosed VesselReaction->WasteQuench

Caption: Operational workflow emphasizing containment at the weighing stage to prevent dust generation.

Diagram 2: Chemical Hazard Pathway

Why strict PPE? This diagram explains the physiological risk of the nitro-piperazine structure.

HazardPathwayCompound1-(5-Nitropyridin-2-yl)-4-phenylpiperazineRoute1Inhalation (Dust)Compound->Route1Route2Dermal (DMSO Soln)Compound->Route2SystemicSystemic AbsorptionRoute1->SystemicSensitizationPiperazine MoietySensitizationRoute1->SensitizationRoute2->SystemicMetabolismNitro-Reduction(Hepatic)Systemic->MetabolismEffect2Potential Genotoxicity(Reactive Amines)Metabolism->Effect2Effect1RespiratoryIrritation/AsthmaSensitization->Effect1

Caption: Mechanistic toxicity pathway highlighting the dual risks of sensitization (piperazine) and metabolic activation (nitro-group).

Emergency Response & Disposal
Spill Response (Solid)
  • Evacuate the immediate area if the spill is >500mg and outside a hood.

  • PPE Upgrade: Don N95/P2 respirator and double gloves.

  • Containment: Cover powder with a damp paper towel (water or PEG-400) to prevent aerosolization.

  • Cleanup: Scoop up damp material. Clean surface with 1N HCl (to protonate the piperazine, rendering it water-soluble) followed by soap and water.

Exposure First Aid
  • Eye Contact: Rinse immediately for 15 minutes .[2][3][4][6][7] The piperazine ring is basic and can cause caustic injury to the cornea.

  • Skin Contact: Wash with soap and water.[2][3][4][6][9] Do not use alcohol , as it may enhance transdermal absorption of the nitro-residue.

Disposal Strategy
  • Stream: High-Temperature Incineration (Nitrogen-containing organics).

  • Labeling: "Hazardous Waste - Toxic/Irritant - Nitropyridine Derivative."

  • Prohibition: Never dispose of down the drain; nitro-aromatics are often persistent in water systems.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11663783 (this compound). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Section on Nitro-compounds and Piperazines). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.